N-(3-hydroxypyridin-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMBUAVVIZMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341489 | |
| Record name | N-(3-hydroxypyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31354-48-0 | |
| Record name | N-(3-hydroxypyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, makes it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structural information, physical characteristics, and preliminary insights into its biological relevance. The information presented herein is intended to support further research and application of this compound in medicinal chemistry and drug discovery.
Chemical Structure and Identity
This compound is systematically named and identified by several key descriptors.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 31354-48-0[1][2] |
| Molecular Formula | C₇H₈N₂O₂[1][2] |
| Molecular Weight | 152.15 g/mol [1][2] |
| MDL Number | MFCD09757484[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Appearance | Light Yellow Powder | [1][2] |
| Boiling Point | 485.3°C at 760 mmHg | [1][2] |
| Storage | 2-8°C, store under inert gas | [1][2] |
Spectroscopic Data
While specific spectral data with peak assignments are not publicly available, supplier specifications indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the structure of this compound.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include resonances for the aromatic protons on the pyridine ring, the amine proton, the hydroxyl proton, and the methyl protons of the acetamido group. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.
-
¹³C NMR: Expected signals would correspond to the seven carbon atoms in the molecule, including the two carbonyl carbons and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
O-H stretching (hydroxyl group)
-
N-H stretching (amide group)
-
C=O stretching (amide carbonyl)
-
C-N stretching (amide group)
-
Aromatic C-H and C=C stretching (pyridine ring)
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.
A potential synthetic pathway could involve the acetylation of 2-amino-3-hydroxypyridine. This would be a nucleophilic acyl substitution reaction where the amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.
Figure 1. A conceptual synthetic pathway for this compound.
Biological Activity and Potential Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds.[1][2] Its inherent structure suggests potential for various therapeutic applications.
Pharmaceutical Intermediate
The molecule serves as a building block for creating compounds with potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer agents.[1][2] The hydroxypyridine scaffold is present in numerous pharmaceuticals, and the acetamido group can be a key pharmacophoric feature or a handle for further chemical modification.
Enzyme Inhibition
The structure of this compound makes it a candidate for studies on enzyme inhibition.[1] The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.
Signaling Pathways
While no specific signaling pathways have been definitively associated with this compound itself, its derivatives are being investigated for their roles in various cellular processes. A generalized workflow for investigating the impact of a novel compound like this compound on a signaling pathway is outlined below.
Figure 2. A general experimental workflow for studying the effects of a compound on signaling pathways.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential as a building block in the development of new therapeutic agents. While a comprehensive dataset of its physicochemical and biological properties is not yet available, this guide consolidates the existing information to aid researchers in their future investigations. Further experimental work is necessary to fully characterize this promising molecule and unlock its full potential in medicinal chemistry.
References
An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide: Molecular Structure, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, combining a pyridine ring with an acetamide functional group, presents a scaffold with potential for diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and analytical characterization of this compound. Furthermore, based on the known bioactivities of structurally related compounds, a potential signaling pathway is hypothesized, offering a rationale for future pharmacological investigations.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular architecture that is key to its chemical reactivity and potential biological interactions. The molecule consists of a pyridine ring substituted at the 2-position with an acetamido group (-NHCOCH₃) and at the 3-position with a hydroxyl group (-OH).
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 31354-48-0 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Appearance | Light Yellow Powder | [1][2] |
| Boiling Point | 485.3°C at 760 mmHg | [1][2] |
| SMILES | CC(=O)Nc1ncccc1O | [3] |
| InChI | 1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10) | [3] |
| Storage | 2-8°C, store under inert gas | [1][2] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through the N-acylation of 2-amino-3-hydroxypyridine with an acetylating agent such as acetic anhydride or acetyl chloride. A generalized workflow for this synthesis is depicted below.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound.
Materials:
-
2-Amino-3-hydroxypyridine
-
Acetic anhydride or acetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM or THF.
-
If using acetyl chloride, add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution. If using acetic anhydride, a base is optional but can be used to accelerate the reaction.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Characterization
The synthesized compound would be characterized by standard analytical techniques to confirm its structure and purity.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the aromatic protons on the pyridine ring, and the protons of the amide and hydroxyl groups. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Expected key peaks are summarized in Table 2.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| N-H stretch | 3100-3500 |
| C=O stretch | 1630-1695 |
| C=C, C=N stretch | 1400-1600 |
| C-N stretch | 1000-1350 |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (152.15 g/mol ).
Potential Biological Activity and Signaling Pathways
While there is limited specific research on the biological activities of this compound, its structural motifs are present in many biologically active molecules. Pyridine and acetamide derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][4][5][6][7]
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the anti-inflammatory effects observed for some imidazo[1,2-a]pyridine derivatives, it is plausible to hypothesize that this compound could modulate key inflammatory signaling pathways.[8] A potential mechanism of action could involve the inhibition of the STAT3/NF-κB signaling cascade, which plays a crucial role in the expression of pro-inflammatory mediators like iNOS and COX-2.
This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and the activation of NF-κB, thereby downregulating the expression of pro-inflammatory enzymes iNOS and COX-2.
Future Directions
The information presented in this guide highlights this compound as a molecule with potential for further investigation. Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the compound.
-
Comprehensive spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure.
-
In vitro and in vivo screening to evaluate its biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
-
Mechanism of action studies to identify specific molecular targets and signaling pathways modulated by the compound.
Conclusion
This compound is a heterocyclic compound with a molecular structure amenable to chemical modification and possessing potential for biological activity. This technical guide has provided a detailed overview of its known properties, a proposed synthetic route, and a hypothesized mechanism of action based on the activities of related compounds. The information contained herein serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery, providing a foundation for future exploration of this promising molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide [smolecule.com]
- 7. rjptonline.org [rjptonline.org]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide
CAS Number: 31354-48-0
This technical guide provides a comprehensive overview of N-(3-hydroxypyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering available data on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a pyridinol derivative with the chemical formula C₇H₈N₂O₂.[1] It is typically a light yellow powder and is utilized as a building block in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 31354-48-0 | [][3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [1][6] |
| Molecular Weight | 152.15 g/mol | [1][6] |
| Appearance | Light Yellow Powder | [1] |
| Boiling Point | 485.3°C at 760 mmHg | [1] |
| Melting Point | 98-102 °C | [5] |
| Density | 1.3±0.1 g/cm³ | [5] |
| pKa (acid dissociation constant) | 7.65±0.10 (Predicted) | [5] |
| Storage Conditions | 2-8°C, under inert gas | [1][5] |
Role as a Pharmaceutical Intermediate
This compound is primarily employed as a crucial intermediate in the synthesis of a variety of bioactive compounds.[1] Its molecular structure is particularly valuable for creating molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] Furthermore, it serves as a foundational component in organic chemistry for the design and optimization of drug candidates, often enhancing their pharmacological profiles.[1] Its utility also extends to research in enzyme inhibition and receptor interactions, contributing to the discovery of novel treatments for complex diseases.[1]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry reactions for the formation of amides. The following is a representative, generalized protocol.
General Synthesis of this compound
This procedure outlines a possible two-step synthesis starting from 2-amino-3-hydroxypyridine.
Step 1: Acetylation of 2-amino-3-hydroxypyridine
-
Materials: 2-amino-3-hydroxypyridine, acetic anhydride, a suitable solvent (e.g., pyridine or a non-protic solvent like dichloromethane), and a base (if not using pyridine as the solvent).
-
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization: The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.[1]
Hypothetical Experimental Workflow in Drug Synthesis
Hypothetical Signaling Pathway Interaction
As this compound is a building block for more complex molecules, it does not directly interact with signaling pathways. However, a downstream product synthesized from this intermediate could be designed to target a specific pathway. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common strategy in cancer drug development.
References
Synthesis of N-(3-hydroxypyridin-2-yl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for N-(3-hydroxypyridin-2-yl)acetamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in two main stages: the preparation of the key precursor, 2-amino-3-hydroxypyridine, followed by its N-acetylation to yield the final product. The methodologies provided are based on established and documented chemical transformations.
Synthesis of the Precursor: 2-amino-3-hydroxypyridine
Several synthetic routes to 2-amino-3-hydroxypyridine have been reported. This guide focuses on a high-yield method starting from 2-hydroxy-3-nitropyridine. Alternative pathways are also briefly discussed and summarized.
Primary Pathway: Reduction of 2-hydroxy-3-nitropyridine
This method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine, which provides a clean and efficient route to 2-amino-3-hydroxypyridine.
Reaction Scheme:
Experimental Protocol:
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), 10% Pd/C (1 g) is added.[1] The mixture is then flushed with argon, and hydrogen gas is bubbled through the solution for 10 minutes. A hydrogen atmosphere is maintained with a balloon overnight.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through celite, and the celite is washed with methanol. The solvent is evaporated under reduced pressure. The resulting solid can be purified by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield the desired product.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 2-hydroxy-3-nitropyridine | 10% Pd/C, H₂ | Methanol | 89% | Not specified | [1] |
Alternative Synthesis Routes for 2-amino-3-hydroxypyridine
Other notable methods for the synthesis of 2-amino-3-hydroxypyridine include:
-
From Furfural: A multi-step process where furfural undergoes a ring-opening reaction, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis. This method is cost-effective due to the inexpensive starting material.
-
From Furan-2-Carboxylic Acid Derivatives: This process involves the reaction of a furan-2-carboxylic acid ester or amide with ammonia in a high-temperature, high-pressure environment using a solvent such as hexametapol.
-
From Halogenated Pyridines: This pathway involves the hydrolysis of 2-amino-3,5-dihalogenopyridines in the presence of a base.
Quantitative Data for Alternative Routes:
| Starting Material | Method | Yield | Purity | Reference |
| Furfural | Ring-opening, reaction with ammonium sulfamate, hydrolysis | >75% | ~96% | [2] |
| Furan-2-carboxylic acid amide | Reaction with ammonia in hexametapol | 60% | Not specified | [3] |
N-acetylation of 2-amino-3-hydroxypyridine
The final step in the synthesis of this compound is the acetylation of the amino group of 2-amino-3-hydroxypyridine. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.
Reaction Scheme:
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for N-acetylation
Caption: Step-by-step workflow for the N-acetylation reaction.
References
Spectroscopic Data of N-(3-hydroxypyridin-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic characteristics of N-(3-hydroxypyridin-2-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research and drug development. Despite a comprehensive search of scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are not publicly available. This document, therefore, provides a detailed overview of the expected spectroscopic features based on the chemical structure of this compound, alongside generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Predicted Spectroscopic Data
While experimental data is unavailable, the structural features of this compound allow for the prediction of its characteristic spectroscopic signals. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H (position 4) | 7.0 - 7.5 | Doublet of doublets (dd) | ~5-8 and ~1-2 |
| Pyridine H (position 5) | 7.0 - 7.5 | Doublet of doublets (dd) | ~7-9 and ~1-2 |
| Pyridine H (position 6) | 7.8 - 8.2 | Doublet of doublets (dd) | ~5-8 and ~1-2 |
| Amide NH | 8.5 - 10.0 | Singlet (s) | N/A |
| Hydroxyl OH | 9.0 - 11.0 | Singlet (s, broad) | N/A |
| Acetyl CH₃ | 2.0 - 2.5 | Singlet (s) | N/A |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring and the acetamide group. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Pyridine C (position 2) | 145 - 155 |
| Pyridine C (position 3) | 140 - 150 |
| Pyridine C (position 4) | 115 - 125 |
| Pyridine C (position 5) | 120 - 130 |
| Pyridine C (position 6) | 135 - 145 |
| Acetyl CH₃ | 20 - 25 |
Predicted FT-IR Data
The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (amide) | 3100 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |
| C=O Stretch (amide) | 1650 - 1690 | Strong |
| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (hydroxyl) | 1200 - 1300 | Medium |
| N-H Bend (amide) | 1550 - 1650 | Medium |
| C-N Stretch (amide) | 1200 - 1400 | Medium |
Experimental Protocols
The following sections outline generalized procedures for obtaining NMR and IR spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Workflow and Process Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual pathway for its synthesis.
Caption: General workflow from sample preparation to structural elucidation using NMR and IR spectroscopy.
Caption: A conceptual pathway for the synthesis of this compound via acylation.
Characterizing N-(3-hydroxypyridin-2-yl)acetamide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-(3-hydroxypyridin-2-yl)acetamide, focusing on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for determining these critical parameters, ensuring reliable and reproducible data for preclinical and formulation studies. While specific experimental data for this compound is not publicly available, this guide details the standardized experimental protocols that should be employed for its characterization.
Core Physicochemical Properties
A thorough understanding of a compound's solubility and stability is fundamental to its development as a potential therapeutic agent. These properties influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following tables present a template for summarizing the solubility data for this compound in various relevant media.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 ± 2 | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 ± 0.5 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | Data to be determined | Shake-Flask |
| Ethanol | 25 ± 2 | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 ± 2 | Data to be determined | Shake-Flask |
| PEG 400 | 25 ± 2 | Data to be determined | Shake-Flask |
Table 2: pH-Dependent Solubility Profile of this compound at 37 °C
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | HCl | Data to be determined |
| 2.0 | Glycine | Data to be determined |
| 3.0 | Citrate | Data to be determined |
| 4.0 | Acetate | Data to be determined |
| 5.0 | Acetate | Data to be determined |
| 6.0 | Phosphate | Data to be determined |
| 7.0 | Phosphate | Data to be determined |
| 8.0 | Phosphate | Data to be determined |
| 9.0 | Borate | Data to be determined |
| 10.0 | Borate | Data to be determined |
Stability Profile
Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The results are used to establish a re-test period for the API and recommend storage conditions.
Table 3: Solid-State Stability of this compound under Accelerated Conditions
| Storage Condition | Time Points | Appearance | Assay (%) | Degradation Products (%) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 Months | Initial observation | Initial value | Initial value |
| Data to be determined | Data to be determined | Data to be determined | ||
| 60°C ± 2°C | 0, 1, 2, 4 Weeks | Initial observation | Initial value | Initial value |
| Data to be determined | Data to be determined | Data to be determined | ||
| Photostability (ICH Q1B) | Exposed vs. Control | Initial observation | Initial value | Initial value |
| Data to be determined | Data to be determined | Data to be determined |
Table 4: Solution-State Stability of this compound (e.g., in pH 7.4 Buffer) at 25 °C
| Time Points | Appearance | pH | Assay (%) | Degradation Products (%) |
| 0 | Initial observation | Initial value | Initial value | Initial value |
| 1 day | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 14 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed experimental protocols are recommended for the characterization of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (as specified in Tables 1 and 2) in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by sampling at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution should be measured and reported.[3]
Stability-Indicating Method Development and Validation
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
-
Method: A reverse-phase HPLC method with UV detection is typically developed. The mobile phase, column, flow rate, and detection wavelength are optimized to achieve good resolution between the parent compound and any potential degradation products.
-
Forced Degradation Studies: To demonstrate specificity, forced degradation (stress testing) of this compound is performed.[4] This involves exposing the compound to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at a temperature above that used for accelerated testing (e.g., 80°C)[4]
-
Photodegradation: Exposure to light according to ICH Q1B guidelines.
-
-
Validation: The analytical method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Solid-State Stability Testing
This protocol follows the principles outlined in the ICH Q1A(R2) guidelines.
-
Sample Preparation: this compound is placed in containers that are the same as or simulate the proposed packaging for storage and distribution.[1][5]
-
Storage: The samples are stored in stability chambers under the conditions specified in Table 3.
-
Testing Frequency: Samples are withdrawn at the designated time points (e.g., 0, 1, 3, and 6 months for accelerated stability).[1][4][5]
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Solution-State Stability Testing
This study assesses the stability of this compound in a liquid formulation or relevant physiological media.
-
Sample Preparation: A solution of this compound is prepared in the desired vehicle (e.g., phosphate buffer pH 7.4) at a known concentration.
-
Storage: The solution is stored at a controlled temperature (e.g., 25 °C) and protected from light.
-
Testing Frequency: Aliquots are taken at the specified time points (as shown in Table 4).
-
Analysis: The samples are analyzed for:
-
Appearance: Visual inspection for color change or precipitation.
-
pH: Measurement of the solution's pH.
-
Assay and Degradation Products: Analysis by the validated stability-indicating HPLC method.
-
Visualizing Experimental Workflows
To further clarify the logical flow of these experimental procedures, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: General Workflow for API Stability Testing.
References
An In-depth Technical Guide on the Potential Mechanism of Action of N-(3-hydroxypyridin-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists for the specific mechanism of action of N-(3-hydroxypyridin-2-yl)acetamide. This guide explores potential mechanisms based on the known biological activities of structurally similar hydroxypyridinyl acetamide derivatives.
Executive Summary
This compound is a heterocyclic organic compound often utilized as a key intermediate in the synthesis of novel pharmaceutical agents. While its specific biological target and mechanism of action are not extensively characterized in publicly available literature, the core structure, a hydroxypyridine ring linked to an acetamide group, is a recurring motif in a variety of biologically active molecules. This technical guide consolidates information on the established mechanisms of action of these structurally related compounds to provide a predictive framework for the potential biological activities of this compound. The primary putative mechanisms include enzyme inhibition, particularly of kinases and deacetylases, and modulation of inflammatory pathways.
Potential Mechanisms of Action Based on Structural Analogs
The hydroxypyridinyl acetamide scaffold is a versatile pharmacophore that can interact with various biological targets. Based on the activities of analogous compounds, the following mechanisms are plausible for this compound.
The acetamide and hydroxypyridine moieties can engage in hydrogen bonding and other non-covalent interactions with the active sites of enzymes.
-
Sirtuin Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, including metabolism, DNA repair, and inflammation. Small molecules containing nicotinamide-like structures, which are related to the pyridine core of the topic compound, are known sirtuin inhibitors. While direct evidence is lacking for this compound, its structure suggests it could potentially act as a competitive inhibitor at the NAD⁺ binding site. For instance, various acetamide derivatives have been explored as modulators of sirtuin activity.
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are prominent drug targets, particularly in oncology. The pyridinyl group is a common feature in many kinase inhibitors. For example, pyridyl aminothiazoles have been identified as potent ATP-competitive inhibitors of Checkpoint Kinase 1 (Chk1), a key enzyme in the DNA damage response pathway. The planarity of the pyridine ring and the hydrogen bonding capacity of the acetamide group could facilitate binding to the hinge region of a kinase active site.
-
Hypoxia-Inducible Factor (HIF) Prolyl 4-Hydroxylase (PHD) Inhibition: A notable example of a structurally related compound is 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide, which has been identified as an inhibitor of PHD2. PHD enzymes are responsible for the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. Inhibition of PHDs leads to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
-
Porcupine (PORCN) Inhibition: Pyridinyl acetamide derivatives have been developed as potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands. The Wnt signaling pathway is crucial in embryonic development and is frequently dysregulated in cancer.
The hydroxypyridinyl acetamide structure is also found in compounds with anti-inflammatory properties.
-
Inhibition of Pro-inflammatory Cytokine Production: N-(2-hydroxy phenyl) acetamide, a structural analog, has demonstrated the ability to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α in an animal model of arthritis. This suggests a potential mechanism involving the modulation of inflammatory signaling cascades.
-
Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Benzamides and nicotinamides, which are structurally related to the core of this compound, have been shown to inhibit NF-κB activity, leading to a reduction in the expression of inflammatory mediators like TNF-α.
Quantitative Data for Structurally Related Compounds
The following table summarizes quantitative data for analogous compounds to provide a reference for potential potency.
| Compound Class | Target | Assay | IC50 / EC50 | Reference |
| Pyridinyl Acetamide Derivative (GNF-6231) | Porcupine (PORCN) | Wnt Pathway Co-culture RGA | 1 nM | |
| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analog (Compound 18) | PHD2 | Enzyme Activity Assay | 0.23 µM | |
| Pyridyl Aminothiazole Derivative | Chk1 | Enzyme Activity Assay | < 1 nM | |
| N-(2-hydroxy phenyl) acetamide | IL-1β & TNF-α Reduction | In vivo (Adjuvant-Induced Arthritis) | Effective at 5-10 mg/kg | |
| SirReal-type Inhibitor (RW-78) | SIRT2 | Deacetylase Activity Assay | 26 nM |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the evaluation of the potential mechanisms of action. Below are representative protocols based on studies of analogous compounds.
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
-
Materials: Recombinant human Chk1 enzyme, ATP, appropriate peptide substrate (e.g., a synthetic peptide with a phosphorylation site for Chk1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Objective: To assess the ability of a test compound to inhibit Wnt pathway signaling in a cell-based assay.
-
Materials: A Wnt-responsive reporter cell line (e.g., HEK293T cells transfected with a SuperTOPFlash reporter plasmid), a Wnt-producing cell line (e.g., mouse L cells engineered to express Wnt3a), test compound, cell culture medium, and a luciferase assay reagent.
-
Procedure:
-
Seed the Wnt-responsive reporter cells in a 96-well plate.
-
On a separate plate, culture the Wnt-producing cells.
-
Treat the Wnt-producing cells with serial dilutions of the test compound.
-
Collect the conditioned medium from the treated Wnt-producing cells.
-
Add the conditioned
-
Potential Biological Activities of N-(3-hydroxypyridin-2-yl)acetamide: A Technical Guide
Introduction
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂.[1][2][3] While primarily recognized and utilized in pharmaceutical research and development as a crucial intermediate for the synthesis of more complex bioactive molecules, the inherent structural motifs of this compound—a hydroxylated pyridine ring coupled with an acetamide group—suggest a potential for a range of biological activities.[1] This technical guide aims to provide an in-depth exploration of these potential activities, drawing upon existing literature for structurally analogous compounds to infer the pharmacological prospects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.
Overview of the this compound Scaffold
The structure of this compound features a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and other molecular interactions within biological systems. The presence of a hydroxyl group at the 3-position and an acetamide group at the 2-position of the pyridine ring provides key functional groups that can be critical for receptor binding and modulation of biological pathways. This compound is typically a light yellow powder with a boiling point of 485.3°C at 760 mmHg and is stored at 2-8°C under inert gas.[1][3]
Potential Biological Activities Inferred from Structural Analogs
Direct experimental data on the biological activities of this compound is limited in publicly accessible literature. However, by examining studies on structurally related compounds, we can extrapolate potential therapeutic applications. The following sections detail these potential activities, supported by data from analogous molecules.
Anti-inflammatory and Analgesic Activity
A significant body of research points to the anti-inflammatory potential of acetamide derivatives, particularly those incorporating heterocyclic rings.
-
Inhibition of Pro-inflammatory Cytokines: The analogue N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide has demonstrated inhibitory activity against the adhesion of monocytes to colon epithelial cells induced by tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[4] In a rat model of colitis, oral administration of this compound and its derivatives led to a significant reduction in clinical signs of the disease, including weight loss and colon tissue edema.[4] Another related compound, N-(2-hydroxyphenyl)acetamide, has been shown to possess anti-arthritic properties by reducing the serum levels of IL-1β and TNF-α in adjuvant-induced arthritic rats.[5]
-
Analgesic Properties: Certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their analgesic activities, with some compounds showing promising results.[6] Additionally, a novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed that retain analgesic and antipyretic effects without the hepatotoxicity associated with acetaminophen.[7]
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | Model | Key Findings | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Inhibition of TNF-α and IL-6 induced monocyte adhesion | In vitro | Similar inhibitory activity to tofacitinib at 1 µM. | [4] |
| Derivative of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 2-19) | TNBS-induced colitis | In vivo (rat) | More efficacious in ameliorating colitis at 1 mg/kg than sulfasalazine (300 mg/kg). | [4] |
| N-(2-hydroxyphenyl) acetamide | Adjuvant-induced arthritis | In vivo (rat) | Significant retardation in paw edema volume at 5 mg/kg and 10 mg/kg. Reduced serum IL-1β and TNF-α. | [5] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Carrageenan-induced paw edema | In vivo (rat) | Exhibited anti-inflammatory activity. | [6] |
Anticancer Activity
The acetamide scaffold is a constituent of numerous compounds with demonstrated anticancer properties.
-
Cytotoxicity against Cancer Cell Lines: N-(2-hydroxyphenyl)acetamide (NA-2) has been shown to elicit a potent antitumor effect against the human breast cancer cell line MCF-7, with an IC50 of 1.65 mM after 48 hours of treatment.[8] Its mechanism of action involves inducing apoptosis by increasing the Bax/Bcl-2 ratio and causing cell cycle arrest at the G0/G1 phase.[8] Furthermore, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and tested for their cytotoxicity against HepG2 and MDA-MB-231 human cancer cell lines, with some compounds showing potent inhibition.[9] Specifically, one derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 µM, which is more potent than the standard drug sorafenib (IC50 = 5.2 µM).[9]
-
Enzyme Inhibition in Cancer Pathways: The pyridine derivative (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[10] This compound displayed a VEGFR-2 inhibition with an IC50 value of 65 nM and potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines.[10]
Table 2: Anticancer Activity of this compound Analogs
| Compound | Cell Line | IC50 Value | Mechanism of Action | Reference |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | 1.65 mM | Induction of apoptosis, cell cycle arrest at G0/G1. | [8] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | 1.4 µM | VEGFR2 inhibition | [9] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Liver Cancer) | 22.6 µM | VEGFR2 inhibition | [9] |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 (Liver Cancer) | 21.00 µM | VEGFR-2 inhibition | [10] |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 (Breast Cancer) | 26.10 µM | VEGFR-2 inhibition | [10] |
Antimicrobial Activity
Substituted acetamides are known to possess antimicrobial properties.
-
Antibacterial and Antifungal Effects: A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger.[11] The results indicated that these compounds had better antifungal activity than the reference drug fluconazole, with one derivative showing a MIC of 0.224 mg/mL against Candida albicans.[11] Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[12]
Table 3: Antimicrobial Activity of this compound Analogs
| Compound | Microorganism | MIC Value | Reference |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Candida albicans | 0.224 mg/mL | [11] |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Aspergillus niger | 0.190 mg/mL | [11] |
Experimental Protocols for Biological Evaluation
The following are generalized methodologies for assessing the potential biological activities of novel compounds like this compound, based on the protocols described for its analogs.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine-Induced Cell Adhesion
-
Cell Culture: Human colon epithelial cells and monocytic cells are cultured under standard conditions.
-
Induction of Inflammation: Epithelial cells are pre-treated with TNF-α or IL-6 to induce the expression of adhesion molecules.
-
Treatment: The test compound (e.g., this compound) at various concentrations is added to the epithelial cells.
-
Co-culture: Fluorescently labeled monocytic cells are added to the epithelial cell monolayer.
-
Quantification: After incubation, non-adherent cells are washed away, and the fluorescence of the adherent monocytic cells is measured to quantify cell adhesion. The percentage of inhibition is calculated relative to the untreated control.
In Vitro Anticancer Assay: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations of Key Concepts and Pathways
The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound and its analogs.
Caption: A generalized workflow for the synthesis, biological screening, and optimization of novel therapeutic compounds based on the this compound scaffold.
Caption: A simplified diagram of the TNF-α signaling pathway, a potential target for the anti-inflammatory activity of this compound analogs.
Conclusion and Future Directions
While this compound is primarily documented as a pharmaceutical intermediate, the analysis of its structural analogs strongly suggests that this scaffold has the potential for a diverse range of biological activities. The evidence points towards promising avenues of investigation in the fields of anti-inflammatory, anticancer, and antimicrobial drug discovery.
Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives. Systematic screening using the experimental protocols outlined in this guide would provide definitive data on its efficacy and mechanism of action. Furthermore, structure-activity relationship (SAR) studies would be invaluable in optimizing the scaffold to enhance potency and selectivity for specific biological targets. The insights gained from such studies could lead to the development of novel and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-hydroxypyridin-2-yl)acetamide and its derivatives, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as enzyme inhibitors.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its derivatives have garnered considerable interest in pharmaceutical research due to their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A significant area of investigation for these compounds is their ability to inhibit enzymes such as Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases, presenting opportunities for the development of novel treatments for complex diseases.[1][2]
Physicochemical Properties of the Core Scaffold:
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Boiling Point | 485.3°C at 760 mmHg |
| Appearance | Light Yellow Powder |
| Storage | 2-8°C, under inert gas |
(Data sourced from commercial supplier information)[1]
Synthesis of this compound and its Analogues
General Experimental Protocol: N-acetylation of 2-amino-3-hydroxypyridine
This protocol is adapted from standard organic synthesis procedures for the acetylation of amines.
Materials:
-
2-amino-3-hydroxypyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.
-
Work-up:
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a range of biological activities, most notably as inhibitors of HIF prolyl 4-hydroxylases (PHDs) and as potential anticancer agents.
HIF Prolyl 4-Hydroxylase (PHD) Inhibition
A study by Hong et al. described the design and synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogues as potent inhibitors of PHD2.[2] The structure-activity relationship (SAR) of these compounds was explored, revealing key structural features for inhibitory activity.
Table 1: In Vitro PHD2 Inhibitory Activity of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Derivatives
| Compound | R | IC₅₀ (µM) for PHD2 |
| 1 | H | > 10 |
| 2 | CH₃ | 1.2 |
| 3 | CN | 0.4 |
(Data extracted from Hong et al., Bioorg. Med. Chem. Lett. 2014, 24, 14, 3142-3145)[2]
The data indicates that substitution at the R position of the acetamide moiety significantly influences the inhibitory potency against PHD2. A cyano (CN) group at this position resulted in the most potent compound in this series.
Anticancer Activity
Various acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a range of human cancer cell lines. While not all of these are direct derivatives of the core this compound structure, they provide valuable insights into the potential of the acetamide scaffold in cancer drug discovery.
Table 2: In Vitro Anticancer Activity of Selected Acetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide analogue | MDA-MB-231 (Breast Cancer) | 1.4 | [3] |
| Sorafenib (Reference) | MDA-MB-231 (Breast Cancer) | 5.2 | [3] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Not specified, but active | [4] |
| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | Various | Potent anti-inflammatory | [5] |
Signaling Pathways
The primary signaling pathway implicated for the HIF prolyl 4-hydroxylase inhibitor derivatives of this compound is the Hypoxia-Inducible Factor (HIF-1) signaling pathway .
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-responsive elements (HREs) in the DNA, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Inhibitors of PHDs, such as the this compound derivatives, mimic the hypoxic state by preventing the degradation of HIF-1α, leading to the activation of downstream signaling.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic/inhibited conditions.
Experimental Protocols
In Vitro HIF Prolyl 4-Hydroxylase (PHD) Inhibition Assay (Colorimetric)
This protocol is adapted from a colorimetric assay for PHD activity based on the detection of α-ketoglutarate consumption.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated DLDLEMLAPYIPMDDDFQLR)
-
α-ketoglutarate (2-oxoglutarate)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Sodium hydroxide (NaOH) solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Add the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Colorimetric Detection:
-
Stop the reaction by adding DNPH solution. This solution will react with the remaining α-ketoglutarate.
-
Incubate for 10 minutes at room temperature.
-
Add NaOH solution to develop the color.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The absorbance is inversely proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Anticancer Activity Screening Workflow
The following workflow outlines a typical process for evaluating the anticancer potential of novel this compound derivatives.
Caption: A typical workflow for the in vitro screening of potential anticancer compounds.
Logical Relationships in Drug Discovery
The development of this compound derivatives as enzyme inhibitors follows a logical progression from initial discovery to lead optimization.
Caption: Logical progression in the drug discovery process for enzyme inhibitors.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of enzyme inhibition. The ability of certain analogues to inhibit HIF prolyl 4-hydroxylases highlights their potential in treating diseases related to hypoxia, such as anemia and ischemia. Furthermore, the broader acetamide class continues to show potential as a source of new anticancer agents. The synthesis of these compounds is generally achievable through standard organic chemistry techniques, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these derivatives, focusing on potency, selectivity, and pharmacokinetic properties, is warranted to fully exploit their therapeutic potential.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5‑ a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1428138-98-0|N-EThyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on N-(3-hydroxypyridin-2-yl)acetamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its discovery, history, and key chemical properties. While its primary role has been identified as a chemical intermediate, this document compiles available data on its synthesis and characterization, laying the groundwork for further investigation into its potential biological activities.
Introduction
This compound, with the chemical formula C₇H₈N₂O₂, is a substituted pyridine derivative. Its structure, featuring both a hydroxyl and an acetamido group on the pyridine ring, makes it a subject of interest for medicinal chemists. The arrangement of these functional groups offers potential for various chemical modifications and interactions with biological targets. It is primarily recognized as a key intermediate in the synthesis of more complex bioactive compounds.[1] This guide aims to consolidate the fragmented information available on this compound, providing a centralized resource for researchers.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the synthesis and chemistry of its precursor, 2-amino-3-hydroxypyridine. The preparation of 2-amino-3-hydroxypyridine has been described in various patents, indicating its importance as a building block in organic synthesis. For instance, processes for its production have been detailed, highlighting its utility as an intermediate for creating pesticidal compositions, pharmaceuticals, and dyes.
The synthesis of this compound itself follows a logical and common synthetic transformation: the acetylation of an amino group. Given the availability of 2-amino-3-hydroxypyridine, it is plausible that this compound was first synthesized as a straightforward derivative for chemical library development or as a step in a more complex synthetic sequence.
The logical workflow for the emergence of this compound as a cataloged chemical entity can be visualized as follows:
Caption: Logical progression from precursor to application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 31354-48-0 | |
| Appearance | Light Yellow Powder | [1] |
| Boiling Point | 485.3°C at 760 mmHg | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 2-Amino-3-hydroxypyridine
The synthesis of the starting material, 2-amino-3-hydroxypyridine, is well-established. One common method involves the reduction of 2-hydroxy-3-nitropyridine.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
-
Reactants: 2-hydroxy-3-nitropyridine, 10% Palladium on Carbon (Pd/C), Methanol.
-
Procedure:
-
Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).
-
Add 10% Pd/C (1 g) to the solution.
-
Flush the reaction mixture with argon.
-
Bubble hydrogen gas through the solution for 10 minutes and maintain a hydrogen atmosphere (e.g., using a balloon) overnight at room temperature.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, filter the mixture through celite and wash the celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to yield 2-amino-3-hydroxypyridine.
-
Acetylation of 2-Amino-3-hydroxypyridine
The acetylation of the amino group of 2-amino-3-hydroxypyridine would yield this compound. This can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Reactants: 2-amino-3-hydroxypyridine, Acetic Anhydride, Pyridine (as a base and solvent).
-
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
The general workflow for the synthesis is depicted below:
Caption: General synthetic workflow.
Potential Biological Activity and Future Directions
While no specific biological activities have been definitively ascribed to this compound in the reviewed literature, its role as a pharmaceutical intermediate suggests its utility in constructing molecules with therapeutic potential. The core structure is present in compounds investigated for various activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects.
Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectral characterization (NMR, IR, Mass Spectrometry) of this compound.
-
Biological Screening: A broad-based biological screening of the compound to identify any potential primary biological activities.
-
Derivative Synthesis: Utilizing this compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies.
There are currently no known signaling pathways directly associated with this compound. Any such pathways would need to be elucidated through future biological and pharmacological investigations.
Conclusion
This compound is a chemical compound with a history tied to the development of pyridin-based chemical synthesis. While its discovery is not pinpointed to a specific event, its existence is a logical consequence of the availability of its precursor, 2-amino-3-hydroxypyridine. Currently, its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules. This guide provides a foundational understanding of the compound, highlighting the need for further research to fully characterize its properties and explore its potential as a bioactive agent.
References
Methodological & Application
Synthesis of "N-(3-hydroxypyridin-2-yl)acetamide" experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(3-hydroxypyridin-2-yl)acetamide, a key intermediate in the development of various bioactive compounds. The synthesis is based on the selective N-acetylation of 2-amino-3-hydroxypyridine using acetic anhydride. This protocol is designed to be a reliable method for producing the target compound with a good yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of both a hydroxyl and an acetamido group on the pyridine ring allows for further chemical modifications to generate a diverse range of molecules with potential therapeutic applications. The selective N-acetylation of the starting material, 2-amino-3-hydroxypyridine, is a critical step that requires careful control of reaction conditions to prevent the unwanted O-acetylation of the hydroxyl group. This protocol outlines a straightforward and efficient method to achieve this selective transformation.
Reaction Scheme
The synthesis proceeds via the N-acetylation of 2-amino-3-hydroxypyridine with acetic anhydride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the procedure for the selective N-acetylation of 2-amino-3-hydroxypyridine.
Materials:
-
2-amino-3-hydroxypyridine
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. While stirring, slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Data Presentation
| Parameter | Value |
| Starting Material | 2-amino-3-hydroxypyridine |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous work-up with NaHCO₃, extraction with EtOAc |
| Purification | Recrystallization |
Experimental Workflow
Application Notes and Protocols for the Purification of N-(3-hydroxypyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(3-hydroxypyridin-2-yl)acetamide from a typical reaction mixture. The protocols outlined below are based on common organic chemistry purification techniques and information gathered from the synthesis of analogous compounds. Three primary purification strategies are presented: Liquid-Liquid Extraction, Recrystallization, and Column Chromatography.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The following protocols offer robust methods to purify this compound from common impurities found in a crude reaction mixture.
Purification Strategies Overview
A general workflow for the purification of this compound is presented below. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.
Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize the expected outcomes for each purification method. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Liquid-Liquid Extraction Parameters and Expected Results
| Parameter | Value |
| Organic Solvent | Ethyl acetate |
| Aqueous Phase | Saturated Sodium Bicarbonate (NaHCO₃) Solution |
| Solvent to Crude Ratio (v/w) | 10:1 mL/g |
| Number of Extractions | 3 |
| Expected Yield | 85-95% |
| Expected Purity | >90% |
Table 2: Recrystallization Solvents and Conditions
| Solvent System | Ratio (v/v) | Temperature Profile | Expected Yield | Expected Purity |
| Dimethylformamide (DMF) / Methanol | 1:5 | Dissolve in hot DMF, precipitate with cold Methanol | 70-85% | >99% |
| Acetonitrile | N/A | Dissolve in hot, cool to crystallize | 75-90% | >98% |
| Toluene / Methanol | 1:1 | Dissolve in hot mixture, cool to crystallize | 65-80% | >97% |
Table 3: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Ethyl acetate / Hexane |
| Gradient | 10% to 50% Ethyl acetate |
| Typical Rf Value | ~0.4 in 30% Ethyl acetate / Hexane |
| Expected Yield | 60-75% |
| Expected Purity | >99.5% |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for an initial cleanup of the crude reaction mixture to remove acidic or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize and remove any acidic byproducts.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Caption: Liquid-liquid extraction workflow.
Protocol 2: Purification by Recrystallization
This protocol is effective for obtaining high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., Dimethylformamide/Methanol or Acetonitrile)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary recrystallization solvent (e.g., DMF or Acetonitrile) to dissolve the solid completely with heating and stirring.
-
If a co-solvent is used (e.g., Methanol), add it dropwise to the hot solution until the first sign of persistent cloudiness. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Caption: Recrystallization workflow.
Protocol 3: Purification by Column Chromatography
This protocol is ideal for separating the target compound from impurities with similar solubility properties.
Materials:
-
Partially purified this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plate, chamber, and UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial eluent mixture (e.g., 10% ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the sample in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product (identified by a single spot on the TLC plate at the correct Rf value).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Caption: Column chromatography workflow.
N-(3-hydroxypyridin-2-yl)acetamide: A Key Intermediate in Pharmaceutical Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a pyridine ring substituted with both a hydroxyl and an acetamido group, makes it a versatile building block for the development of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for its synthesis and characterization, and insights into its role in targeting key signaling pathways in disease.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 31354-48-0 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Boiling Point | 485.3°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, store under inert gas | [1] |
Applications in Pharmaceutical Drug Development
This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the development of kinase inhibitors for cancer therapy. The pyridine core can be functionalized to interact with the hinge region of kinase active sites, a common strategy in designing potent and selective inhibitors.
As a Precursor for Kinase Inhibitors
Derivatives of this compound have shown potential as inhibitors of key kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase and those in the PI3K/Akt/mTOR pathway.[2][3]
-
PIM-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and plays a role in cell cycle progression and apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
The general workflow for utilizing this intermediate in drug discovery is outlined below.
Caption: Drug discovery workflow using the intermediate.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis is a two-step process starting from 3-nitro-2-pyridinol. The first step is the reduction of the nitro group to an amine, followed by N-acetylation.
Step 1: Synthesis of 2-amino-3-hydroxypyridine
This protocol is adapted from the reduction of a similar nitro-substituted pyridine.[4]
Materials:
-
3-Nitro-2-pyridinol
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 3-nitro-2-pyridinol (1.0 eq) in methanol.
-
Add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas (via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-hydroxypyridine. This product is often used in the next step without further purification.
Step 2: N-acetylation of 2-amino-3-hydroxypyridine
This protocol is a standard N-acetylation procedure.
Materials:
-
2-amino-3-hydroxypyridine (from Step 1)
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Expected Yield and Purity: While specific data for this exact synthesis is not readily available, similar acylation reactions of aminopyridines can be expected to proceed with good to excellent yields.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% (after purification) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl and amide protons. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and O-H stretching (hydroxyl). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Signaling Pathway Involvement
As an intermediate for kinase inhibitors, derivatives of this compound are designed to target signaling pathways crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a primary target.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a highly valuable intermediate for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors. Its straightforward synthesis and versatile chemical nature allow for the generation of diverse libraries of compounds for drug discovery programs. The protocols and information provided herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for N-(3-hydroxypyyridin-2-yl)acetamide and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of "N-(3-hydroxypyridin-2-yl)acetamide" and its derivatives in drug discovery, with a focus on their application as Hypoxia-Inducible Factor (HIF) Prolyl 4-Hydroxylase (PHD) inhibitors and their potential as anti-inflammatory agents.
Introduction
This compound is a valuable chemical intermediate in the synthesis of bioactive molecules with potential therapeutic applications in various diseases, including inflammation and cancer.[1] Its derivatives have been notably investigated as inhibitors of HIF prolyl 4-hydroxylases (PHDs), enzymes that play a critical role in cellular adaptation to hypoxia. By inhibiting PHDs, these compounds can stabilize HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism of action makes them promising candidates for the treatment of anemia and ischemic conditions.
Furthermore, analogues of this compound have demonstrated potential as anti-colitis agents through the dual inhibition of TNF-α and IL-6 induced cell adhesion, highlighting their broader anti-inflammatory properties.
Key Bioactive Derivative: 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide
A key derivative, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide , has been identified as a potent PHD2 inhibitor.[2][3] This compound serves as a scaffold for the development of novel therapeutics targeting the HIF signaling pathway.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₂S | N/A |
| Molecular Weight | 235.26 g/mol | N/A |
Quantitative Data: In Vitro Efficacy of Derivatives
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Compound 8 * | PHD2 | Similar to other derivatives in the low nM range | Enzymatic Assay | [2] |
*Compound 8 is a derivative of [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide and showed more than a 40-fold enhanced EPO production compared to other analogues with similar in vitro IC₅₀ values.[2]
Signaling Pathways
HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] In hypoxic conditions, or in the presence of a PHD inhibitor like the derivatives of this compound, PHD activity is blocked. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) on target genes, leading to the transcription of genes involved in cellular adaptation to low oxygen.[1][4][5]
Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.
TNF-α and IL-6 Signaling in Colitis
In inflammatory bowel disease (IBD), such as colitis, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are upregulated.[6][7][8] These cytokines activate downstream signaling pathways, such as NF-κB, leading to the expression of adhesion molecules on endothelial cells. This increased expression facilitates the recruitment of immune cells (monocytes) to the site of inflammation, perpetuating the inflammatory cascade. Derivatives of this compound have been shown to inhibit this process.
Caption: Inhibition of TNF-α and IL-6 induced monocyte adhesion in colitis.
Experimental Protocols
Synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide
While a detailed, step-by-step protocol is not fully elucidated in a single source, the synthesis generally involves the reaction of a thiazole derivative with an appropriate acetamide precursor. A general synthetic route has been described for analogous compounds.[3] For specific synthesis of related N-(Thiazol-2-yl)acetamide, a mixture of acetyl chloride and 2-aminothiazole is refluxed in dry acetone.[9]
Caption: General workflow for the synthesis of acetamide derivatives.
In Vitro PHD2 Inhibition Assay
This protocol describes a method to determine the in vitro potency of test compounds against the PHD2 enzyme. The assay measures the hydroxylation of a HIF-1α peptide substrate.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
Fe(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
L-Ascorbic acid
-
2-oxoglutarate (2-OG)
-
Test compound (e.g., 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Detection reagents (e.g., AlphaScreen™ beads)
Procedure:
-
Prepare a mixture of PHD2 enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the enzyme mixture to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
-
Allow the reaction to proceed for a specific time (e.g., 10-60 minutes) at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) and calculate the IC₅₀ value for the test compound.[10]
Caption: Workflow for the in vitro PHD2 inhibition assay.
TNBS-Induced Colitis Model in Rats
This in vivo model is used to evaluate the anti-inflammatory efficacy of test compounds against colitis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Test compound
-
Vehicle control
-
Catheter for intrarectal administration
Procedure:
-
Fast the rats for 24-36 hours with free access to water.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Dissolve TNBS in 50% ethanol (e.g., 50 mg/kg in a volume of 0.25-0.5 mL).
-
Gently insert a catheter intrarectally to a depth of about 8 cm.
-
Slowly instill the TNBS solution.
-
Keep the rat in a head-down position for a few minutes to prevent leakage.
-
Administer the test compound or vehicle at predetermined doses and schedules (e.g., daily oral gavage).
-
Monitor the rats daily for body weight, stool consistency, and signs of bleeding.
-
After a set period (e.g., 7 days), euthanize the rats and collect the colon tissue.
-
Assess the severity of colitis by macroscopic scoring (e.g., ulceration, inflammation) and histological analysis.[11][12][13]
Caption: Workflow for the TNBS-induced colitis model in rats.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, particularly in the areas of anemia, ischemic diseases, and inflammatory conditions like colitis. Their ability to inhibit PHD enzymes and modulate the HIF signaling pathway, as well as their anti-inflammatory properties, warrants further investigation and development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 expression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The dual role of interleukin-6 in Crohn’s disease pathophysiology [frontiersin.org]
- 8. Enhanced secretion of tumour necrosis factor-alpha, IL-6, and IL-1 beta by isolated lamina propria mononuclear cells from patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Shenling Baizhu Powder Alleviates TNBS-Induced Colitis in Rats by Improving Intestinal Epithelial Permeability and Inhibiting Inflammation Through the TLR5/MyD88/NF-κB Pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-hydroxypyridin-2-yl)acetamide and Related Compounds in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of acetamide and pyridine-containing compounds as anticancer agents, with a focus on the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. While direct synthesis protocols for "N-(3-hydroxypyridin-2-yl)acetamide" as an anticancer agent are not prominently available in the reviewed literature, the principles and methodologies described herein for related structures are highly relevant for the synthesis of novel kinase inhibitors.
Introduction
Aberrant signaling from receptor tyrosine kinases (RTKs) is a common driver of cancer cell proliferation and survival. One such RTK, FMS-like tyrosine kinase 3 (FLT3), is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target.[1] Small molecule inhibitors, often featuring heterocyclic scaffolds such as pyridine and acetamide moieties, have shown significant promise in targeting kinases like FLT3.
Quizartinib (AC220) is a potent, second-generation FLT3 inhibitor that exemplifies the successful application of complex heterocyclic chemistry in developing targeted anticancer therapies.[2] This document provides detailed protocols for the synthesis of Quizartinib, quantitative data on its and other related compounds' biological activity, and an overview of the FLT3 signaling pathway it inhibits.
Quantitative Data
The following tables summarize the in vitro potency of Quizartinib and other acetamide/pyridine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Potency of Quizartinib
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Quizartinib | FLT3 | Kinase Assay | 1.1 | - | [3] |
| Quizartinib | FLT3-ITD | Proliferation | 0.56 | MV4-11 | [3] |
| Quizartinib | FLT3-ITD | Proliferation | 1.3 | MOLM-14 | [3] |
Table 2: Anticancer Activity of Various Pyridine and Acetamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 (A pyridine-1,3,4-oxadiazole hybrid) | MCF-7 | Breast Cancer | 0.5 | [4] |
| Compound 12 (A pyridine-1,3,4-oxadiazole hybrid) | HepG2 | Liver Cancer | 5.27 | [4] |
| Compound 5a (Acetamidothiazole derivative) | NCI 60 Panel | Various | - | [5] |
| Compound 6b (Acetamidothiazole derivative) | NCI 60 Panel | Various | - | [5] |
| Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) | MCF-7 | Breast Cancer | - | [6] |
| Compound 12e (Spiro[benzofuran-3,3'-pyrrole] derivative) | - | - | 2.5 | [3] |
| Compounds 8, 12, 14 (Thiazole derivatives) | A431, A549, H1975 | Various | 2.31 - 7.56 | [3] |
Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) signaling pathway plays a crucial role in the normal development of hematopoietic stem cells. However, mutations, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation, promoting uncontrolled proliferation and survival of leukemic cells.[1] Quizartinib functions by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling cascades.[1]
Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.
Experimental Protocols
Synthesis of Quizartinib
The synthesis of Quizartinib is a multi-step process that involves the construction of the complex imidazo[2,1-b]benzothiazole core followed by coupling with a substituted isoxazole moiety.[7]
Caption: Synthetic Workflow for Quizartinib.
Detailed Protocol:
Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (4)
-
To a solution of 4-nitrophenol (2) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (3) to the reaction mixture.
-
Heat the mixture and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain compound (4).
Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (5)
-
Dissolve compound (4) in a solvent like ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) as a catalyst.
-
Carry out hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is completely reduced to an amine.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain compound (5).
Step 3: Synthesis of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][8][9]benzothiazole (8)
-
This step involves a two-step cyclization process starting from compound (5). The specific reagents and conditions for this cyclization can vary but typically involve reaction with a 2-haloketone followed by intramolecular cyclization.
Step 4: Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]imidazo[2,1-b][8][9]benzothiazole-2-yl]aniline (9)
-
Dissolve compound (8) in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
Cool the filtrate to crystallize the product. Filter and dry to yield compound (9).
Step 5: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (11)
-
Dissolve 3-amino-5-tert-butyl-isoxazole (10) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Add a base such as pyridine or triethylamine.
-
Cool the mixture in an ice bath and add phenyl chloroformate dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain compound (11).
Step 6: Synthesis of Quizartinib (1)
-
Dissolve compound (9) and compound (11) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the crude product.
-
Filter the solid and purify by column chromatography or recrystallization to obtain pure Quizartinib (1).[7]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Test compound (e.g., Quizartinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture FLT3-ITD positive AML cells (e.g., MV4-11) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the compound dilutions to the wells and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
The synthesis of potent and selective kinase inhibitors like Quizartinib highlights the importance of heterocyclic chemistry in modern drug discovery. The methodologies and data presented in these application notes serve as a valuable resource for researchers engaged in the design and synthesis of novel anticancer agents. While the specific compound "this compound" was not directly identified as a prominent anticancer agent in the reviewed literature, the structural motifs of pyridine and acetamide are clearly integral to the activity of many successful kinase inhibitors. The provided protocols offer a foundational framework for the synthesis and evaluation of new chemical entities in this class.
References
- 1. benchchem.com [benchchem.com]
- 2. A FLT3 receptor tyrosine kinase inhibitor: Quizartinib dihydrochloride_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-QTcF analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quizartinib [cjph.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-hydroxypyridin-2-yl)acetamide in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of N-(3-hydroxypyridin-2-yl)acetamide as a scaffold in antimicrobial agent development. Due to a lack of specific published data on the direct antimicrobial activity of this compound, this document outlines standardized protocols and data presentation formats based on established methodologies for evaluating novel antimicrobial candidates, particularly pyridine derivatives.
Introduction
This compound is a pyridine derivative that holds potential as a key intermediate in the synthesis of bioactive compounds. Its structural features suggest that it could serve as a foundational molecule for developing novel therapeutic agents, including those with antimicrobial properties. The pyridine ring is a common motif in many established antimicrobial drugs, and its derivatives have been extensively explored in the search for new treatments against resistant pathogens. These notes are intended to guide researchers in the preliminary assessment of this compound and its analogs as potential antimicrobial agents.
Data Presentation: Hypothetical Antimicrobial Activity
The following tables are presented as templates for summarizing quantitative data from antimicrobial susceptibility testing. Researchers can adapt these tables to record their experimental findings for this compound and its derivatives.
Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
This table is designed to present the MIC values of the test compounds against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative A | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Derivative B | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Positive Control) | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 | 0.125 - 0.5 |
| DMSO (Negative Control) | >128 | >128 | >128 | >128 |
Table 2: In Vitro Antifungal Activity - Minimum Inhibitory Concentration (MIC)
This table is structured to show the MIC values against common fungal pathogens.
| Compound ID | C. albicans (ATCC 90028) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Derivative A | Data to be determined | Data to be determined |
| Derivative B | Data to be determined | Data to be determined |
| Fluconazole (Positive Control) | 0.25 - 2.0 | 16 - 64 |
| DMSO (Negative Control) | >128 | >128 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial potential of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
This compound and its derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator
Protocol:
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound and its derivatives in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (CAMHB or RPMI-1640) in the 96-well plates to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a growth control (broth with inoculum only).
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well Diffusion Assay (Preliminary Screening)
This method is a qualitative or semi-quantitative technique for initial screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compounds
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Well Preparation and Compound Application:
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Pipette a fixed volume (e.g., 50 µL) of a known concentration of the test compound solution into each well.
-
Include positive and negative controls.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Visualizations
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Well Diffusion Assay.
Potential Mechanism of Action: A Hypothetical Pathway
While the specific mechanism of action for this compound is unknown, many pyridine-containing antimicrobials act by inhibiting essential bacterial enzymes. A plausible hypothetical mechanism could involve the inhibition of DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.
Caption: Hypothetical Mechanism of Action via DNA Gyrase Inhibition.
These application notes and protocols provide a foundational framework for the investigation of this compound as a potential antimicrobial agent. Researchers are encouraged to adapt and expand upon these methodologies as they explore the therapeutic potential of this and related compounds.
Application Notes and Protocols for N-(3-hydroxypyridin-2-yl)acetamide in Anti-Inflammatory Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic compound that has emerged as a scaffold of interest in the design of novel anti-inflammatory agents. While direct studies on this specific molecule are limited, research on its close structural analogues, particularly substituted N-(hydroxypyridin-2-yl)acetamide derivatives, has revealed significant potential in modulating key inflammatory pathways.[1][2] These compounds are being investigated for their ability to treat chronic inflammatory conditions such as inflammatory bowel disease (IBD).[1][2][3] This document provides an overview of the proposed mechanism of action, quantitative data from analogue studies, and detailed experimental protocols to guide further research and development of this compound and related molecules as anti-inflammatory therapeutics.
Proposed Mechanism of Action: Dual Inhibition of TNF-α and IL-6 Signaling
The primary anti-inflammatory mechanism proposed for N-(hydroxypyridin-2-yl)acetamide analogues involves the dual inhibition of two critical pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Both TNF-α and IL-6 are central to the pathogenesis of numerous inflammatory diseases, including IBD.[1][2] They trigger intracellular signaling cascades, such as the JAK-STAT pathway for IL-6, that lead to the expression of adhesion molecules on endothelial and epithelial cells. This increased expression facilitates the infiltration of immune cells (e.g., monocytes) into tissues, perpetuating the inflammatory response.
N-(hydroxypyridin-2-yl)acetamide derivatives are thought to interfere with these signaling pathways, thereby reducing the induced adhesion of monocytes to colon epithelial cells.[1][2] This dual-targeting approach is advantageous as it blocks two key inflammatory mediators, potentially leading to a more potent and comprehensive anti-inflammatory effect.
Data Presentation: Analogue Performance
The following tables summarize the quantitative data for the lead compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol (Compound 1) , and its optimized analogue, Compound 2-19 , from a study on anti-colitis agents.[1][2] These compounds are close structural analogues of this compound.
Table 1: In Vitro Inhibition of Monocyte Adhesion [1][2]
| Compound | Concentration (µM) | Inhibition of TNF-α-induced Adhesion (%) | Inhibition of IL-6-induced Adhesion (%) |
| Compound 1 | 1 | Similar to Tofacitinib | Similar to Tofacitinib |
| Compound 2-19 | 1 | Better than Tofacitinib | Better than Tofacitinib |
| Tofacitinib | 1 | Reference | Reference |
| Mesalazine | 1000 | Much lower than Cpd 1 | Much lower than Cpd 1 |
Note: The study reported a strong positive correlation (R² = 0.8943) between the inhibitory activities against TNF-α and IL-6-induced adhesion.[1][2]
Table 2: In Vivo Efficacy in TNBS-Induced Rat Colitis Model [1][2]
| Treatment Group | Dose (mg/kg, oral) | Effect on Weight Loss | Effect on Colon Edema | Effect on Myeloperoxidase (MPO) Activity |
| Compound 1 | Not specified | Significant suppression | Significant suppression | Significant suppression |
| Compound 2-19 | 1 | Significant suppression | Significant suppression | Significant suppression |
| Sulfasalazine | 300 | Less efficacious than Cpd 2-19 | Less efficacious than Cpd 2-19 | Less efficacious than Cpd 2-19 |
Note: Compound 2-19 at 1 mg/kg was found to be more efficacious in ameliorating colitis than the standard drug sulfasalazine at 300 mg/kg.[1][2]
Experimental Protocols
The following protocols are adapted from methodologies used to evaluate N-(hydroxypyridin-2-yl)acetamide analogues and other acetamide derivatives.[1][2][4][5]
Protocol 1: General Synthesis of N-(hydroxypyridin-2-yl)acetamide Derivatives
This protocol outlines a general method for the acylation of aminohydroxypyridines.
Materials:
-
2-Amino-3-hydroxypyridine (or substituted analogue)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Pyridine or another suitable base
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro TNF-α/IL-6 Induced Monocyte-Epithelial Cell Adhesion Assay
This assay evaluates the ability of a test compound to inhibit the cytokine-induced adhesion of monocytes to colon epithelial cells.
Materials:
-
Human colon epithelial cell line (e.g., HT-29)
-
Human monocytic cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
Recombinant human TNF-α and IL-6
-
Fluorescent dye (e.g., BCECF-AM)
-
Test compound (this compound)
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Epithelial Cell Plating: Seed HT-29 cells into 96-well plates at an appropriate density and grow to confluence.
-
Monocyte Labeling: Label U937 cells with a fluorescent dye like BCECF-AM according to the manufacturer's protocol.
-
Compound Treatment: Pre-treat the confluent HT-29 cells with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the HT-29 cells with TNF-α (e.g., 10 ng/mL) or IL-6 (e.g., 20 ng/mL) for 4-6 hours in the continued presence of the test compound. Include appropriate vehicle and positive controls (e.g., Tofacitinib).
-
Co-culture: Add the fluorescently labeled U937 cells to each well of the HT-29 plate and co-incubate for 1 hour at 37 °C.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent U937 cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage inhibition of monocyte adhesion for each compound concentration relative to the cytokine-stimulated control.
Protocol 3: In Vivo TNBS-Induced Colitis in Rats
This is a widely used animal model to induce IBD-like inflammation and evaluate the efficacy of anti-inflammatory compounds.[1][6][7]
Materials:
-
Male Wistar rats (200-250 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Test compound, vehicle, and positive control (e.g., sulfasalazine)
-
Anesthetics (e.g., ketamine/xylazine)
-
Catheters for intra-rectal administration
Procedure:
-
Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Fasting: Fast the rats for 24 hours before colitis induction, with water ad libitum.
-
Pre-treatment: Administer the test compound, vehicle, or positive control orally one hour before TNBS instillation.
-
Induction of Colitis:
-
Anesthetize the rats.
-
Prepare a TNBS solution (e.g., 10 mg of TNBS in 0.25 mL of 50% ethanol per rat).[7]
-
Gently insert a catheter 8 cm into the anus.
-
Slowly instill the TNBS solution into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the solution within the colon.[7]
-
-
Post-Induction:
-
Return rats to their cages with free access to food and water.
-
Administer daily treatments (compound, vehicle, or control) for the duration of the study (typically 7 days).
-
Monitor body weight, stool consistency, and general health daily.
-
-
Evaluation (Day 7):
-
Euthanize the rats.
-
Excise the distal colon (8 cm).
-
Record the colon weight and length.
-
Score the macroscopic damage (ulceration, inflammation, thickness).
-
Collect tissue samples for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and histopathological analysis (H&E staining).
-
Conclusion
While further direct investigation is required, the data from structurally similar compounds strongly suggest that this compound is a promising scaffold for the development of novel anti-inflammatory drugs. Its potential to dually inhibit TNF-α and IL-6 signaling pathways presents a compelling therapeutic strategy for complex inflammatory diseases. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and in vivo validation of this compound and its derivatives, facilitating their progression in the drug discovery pipeline.
References
- 1. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 7. (-)-Fenchone Ameliorates TNBS-Induced Colitis in Rats via Antioxidant, Immunomodulatory, and Cytoprotective Mechanisms [mdpi.com]
Analytical techniques for "N-(3-hydroxypyridin-2-yl)acetamide" characterization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines the analytical techniques and detailed protocols for the comprehensive characterization of N-(3-hydroxypyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis.
Introduction
This compound is a pivotal building block in the development of various pharmaceutical compounds. Its purity and structural integrity are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This application note provides a suite of analytical methods to ensure the quality and consistency of this intermediate. The techniques described herein include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques and Protocols
A multi-pronged analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to obtain a clear solution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Use the solvent carbon signals as an internal reference.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Data Presentation: NMR Spectral Data
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | Proton | Data not available | Data not available | Data not available | Pyridine-H |
| Data not available | Data not available | Data not available | Pyridine-H | ||
| Data not available | Data not available | Data not available | Pyridine-H | ||
| Data not available | Data not available | Data not available | NH | ||
| Data not available | Data not available | Data not available | OH | ||
| Data not available | Data not available | Data not available | CH₃ | ||
| ¹³C NMR | Carbon | Data not available | - | - | Pyridine-C |
| Data not available | - | - | Pyridine-C | ||
| Data not available | - | - | Pyridine-C | ||
| Data not available | - | - | Pyridine-C | ||
| Data not available | - | - | Pyridine-C | ||
| Data not available | - | - | C=O | ||
| Data not available | - | - | CH₃ |
Note: Specific chemical shift values and coupling constants are dependent on the solvent and experimental conditions and were not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule and any significant fragment ions.
Data Presentation: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Observed m/z | Assignment |
| ESI-MS | Positive | Calculated [M+H]⁺ | Data not available | Protonated Molecule |
Note: The expected m/z for the protonated molecule [C₇H₈N₂O₂ + H]⁺ is approximately 153.06.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Data Presentation: Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 | Data not available |
| N-H stretch (amide) | 3100-3500 | Data not available |
| C-H stretch (aromatic) | 3000-3100 | Data not available |
| C-H stretch (aliphatic) | 2850-3000 | Data not available |
| C=O stretch (amide I) | 1630-1680 | Data not available |
| N-H bend (amide II) | 1510-1570 | Data not available |
| C=C/C=N stretch (pyridine ring) | 1400-1600 | Data not available |
| C-O stretch (hydroxyl) | 1000-1260 | Data not available |
Note: Specific peak positions can vary based on the physical state of the sample and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The exact composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
-
Data Analysis: Integrate the peak corresponding to this compound. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Data
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | To be optimized |
| Flow Rate | 1.0 mL/min |
| Retention Time (t_R) | Data not available |
| Purity (%) | Data not available |
Visualized Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for purity determination using HPLC.
Caption: Integrated analytical strategy for characterization.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the confirmation of its chemical identity, structure, and purity. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality control for this important pharmaceutical intermediate.
"N-(3-hydroxypyridin-2-yl)acetamide" reaction with electrophiles/nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic compound of interest in pharmaceutical research and development.[1] Its structure, featuring a substituted pyridine ring, presents multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[1] These notes provide an overview of the predicted reactivity of this compound with electrophiles and nucleophiles, based on the general principles of organic chemistry and the known reactivity of related 3-hydroxypyridine and 2-acetamidopyridine derivatives. Detailed experimental protocols for representative reactions are also provided as a starting point for further investigation.
Predicted Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the 3-hydroxyl group, the 2-acetamido group, and the pyridine ring nitrogen. The pyridine ring is generally electron-deficient compared to benzene, which affects its susceptibility to electrophilic aromatic substitution. However, the electron-donating effects of the hydroxyl and amino groups can modulate this reactivity.
Reaction with Electrophiles
The hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. In the case of this compound, the hydroxyl group at position 3 and the acetamido group at position 2 will direct incoming electrophiles primarily to positions 4 and 6 of the pyridine ring. The acetamido group is a moderately activating group, while the hydroxyl group is a strongly activating group. Therefore, electrophilic substitution is most likely to occur at the positions activated by both groups.
Possible electrophilic substitution reactions include:
-
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the pyridine ring, likely at the 4 or 6 position.
-
Nitration: Introduction of a nitro group (-NO₂) onto the pyridine ring.
-
Acylation/Alkylation: Introduction of an acyl or alkyl group, although these Friedel-Crafts type reactions are often difficult to perform on pyridine rings.[2]
It is also possible for electrophiles to react at the nitrogen or oxygen atoms of the functional groups, leading to N-alkylation/acylation or O-alkylation/acylation.
Figure 1. Predicted pathways for electrophilic substitution on this compound.
Reaction with Nucleophiles
The pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2, 4, and 6 positions.[3][4][5] However, for a nucleophilic aromatic substitution to occur, a good leaving group is typically required at one of these positions. In this compound, there are no inherent leaving groups on the ring.
Therefore, reactions with nucleophiles are more likely to occur at the acetamido group. The carbonyl carbon of the acetamido group is electrophilic and can be attacked by nucleophiles. A common reaction of this type is the hydrolysis of the amide bond.
-
Hydrolysis: Under acidic or basic conditions, the acetamido group can be hydrolyzed to yield 2-amino-3-hydroxypyridine and acetic acid (or its conjugate base).
Figure 2. Predicted pathway for the hydrolysis of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Boiling Point | 485.3°C at 760 mmHg | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Experimental Protocols
The following are representative protocols for reactions that are predicted to be feasible with this compound, based on general procedures for similar compounds. Note: These are not optimized protocols for this compound and should be adapted and optimized by the researcher.
Protocol 1: Representative Electrophilic Bromination of a Hydroxypyridine Derivative
Objective: To introduce a bromine atom onto the pyridine ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the brominated product.
-
Characterize the product by NMR and mass spectrometry to confirm the structure and determine the position of bromination.
Figure 3. Experimental workflow for a representative electrophilic bromination.
Protocol 2: Representative Basic Hydrolysis of an Acetamide
Objective: To hydrolyze the acetamido group to an amino group.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of 10% aqueous sodium hydroxide solution (e.g., 5-10 eq of NaOH).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-amino-3-hydroxypyridine.
-
Purify the product if necessary by recrystallization or column chromatography.
-
Confirm the identity of the product by comparison with an authentic sample or by spectroscopic methods.
Figure 4. Experimental workflow for a representative basic hydrolysis of an acetamide.
Conclusion
This compound holds potential as a versatile intermediate in medicinal chemistry and organic synthesis. While specific reactivity data for this compound is limited in the public domain, its reactivity can be predicted based on the known behavior of its constituent functional groups. The provided application notes and representative protocols are intended to serve as a guide for researchers to explore the chemical space around this molecule and develop novel compounds with potential therapeutic applications. Further experimental work is necessary to fully elucidate and optimize the reaction conditions for specific transformations.
References
- 1. This compound [myskinrecipes.com]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blazingprojects.com [blazingprojects.com]
- 4. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-hydroxypyridin-2-yl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-hydroxypyridin-2-yl)acetamide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthetic yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inactive acetylating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the starting material, 2-amino-3-hydroxypyridine, is pure and dry. - Control the reaction temperature; excessive heat can lead to decomposition. - Use a fresh or properly stored acetylating agent (e.g., acetic anhydride, acetyl chloride). |
| SYN-002 | Presence of multiple spots on TLC, indicating impurities. | - Formation of side products (e.g., di-acetylated product). - Unreacted starting material. - Hydrolysis of the product during workup. | - Use a controlled amount of the acetylating agent to minimize di-acetylation. - Optimize reaction time to ensure full conversion of the starting material. - Perform the workup under neutral or slightly acidic conditions to prevent hydrolysis of the amide. |
| SYN-003 | Formation of a dark-colored reaction mixture. | - Oxidation of the starting material or product. - Use of a low-quality solvent or reagent. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, anhydrous solvents and reagents. |
| PUR-001 | Difficulty in purifying the product by crystallization. | - Presence of oily impurities. - Inappropriate choice of crystallization solvent. | - Purify the crude product by column chromatography before crystallization. - Perform a solvent screen to identify a suitable solvent or solvent system for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| PUR-002 | Product is an oil and does not solidify. | - Presence of residual solvent. - The product may be a low-melting solid or an oil at room temperature. | - Dry the product under high vacuum to remove all traces of solvent. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If it remains an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the N-acetylation of 2-amino-3-hydroxypyridine using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.
Q2: What are the potential side products in this synthesis?
A2: The primary potential side product is the di-acetylated compound, where both the amino and the hydroxyl groups are acetylated. Over-acetylation can be minimized by controlling the stoichiometry of the acetylating agent and the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting material (2-amino-3-hydroxypyridine) and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the role of a base in this reaction?
A4: When using acetyl chloride, a base (e.g., pyridine, triethylamine) is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amino group of the starting material and halt the reaction. With acetic anhydride, a base can be used to catalyze the reaction, although it can sometimes proceed without one.
Q5: What are the recommended purification techniques for this compound?
A5: The product can be purified by recrystallization from a suitable solvent system. If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization to achieve high purity.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Pyridine
This protocol is a standard method for the N-acetylation of amines.
Materials:
-
2-amino-3-hydroxypyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acetylation using Acetic Anhydride in Acetic Acid
This protocol offers an alternative method without the use of a pyridine base.
Materials:
-
2-amino-3-hydroxypyridine
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice
Procedure:
-
Suspend 2-amino-3-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) to the suspension.
-
Heat the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Acetylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 2 - 6 | 75 - 90 |
| Acetyl Chloride | Dichloromethane | Triethylamine | 0 to RT | 1 - 4 | 80 - 95 |
| Acetic Anhydride | Acetic Acid | None | 50 - 60 | 4 - 8 | 70 - 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Potential Side Reaction: Di-acetylation
This diagram illustrates the potential for a di-acetylation side reaction.
Postulated Anti-Inflammatory Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many acetamide derivatives exhibit anti-inflammatory properties.[1][2][3] A plausible mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of inflammation. The diagram below illustrates this generalized pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-hydroxypyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-hydroxypyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward synthesis involves the N-acetylation of 2-amino-3-hydroxypyridine using an acetylating agent such as acetic anhydride. The reaction is typically carried out in a suitable solvent, and a base like pyridine may be used as a catalyst and/or acid scavenger.
Q2: What are the potential side products I should be aware of during this synthesis?
Several side products can form depending on the reaction conditions. The most common ones include:
-
O-acetylated product: Acetylation of the hydroxyl group instead of the amino group.
-
Di-acetylated product: Acetylation of both the amino and hydroxyl groups.
-
Unreacted starting material: Incomplete reaction leaving 2-amino-3-hydroxypyridine.
-
Hydrolysis products: If water is present, acetic anhydride can hydrolyze to acetic acid, and the product can potentially hydrolyze back to the starting material.
-
Impurities from starting material: The starting material, 2-amino-3-hydroxypyridine, may contain impurities such as 2,3-dihydroxypyridine or 3-hydroxy-2-pyridone, which can also be acetylated.[1]
Q3: How can I minimize the formation of the O-acetylated side product?
The selectivity between N-acetylation and O-acetylation is often pH-dependent. Generally, N-acetylation is favored under neutral to slightly basic conditions, while acidic conditions can promote O-acetylation.[2] Using a non-acidic solvent and a base like pyridine can help favor the desired N-acetylation.
Q4: What causes the formation of the di-acetylated product and how can it be avoided?
The di-acetylated product, N-(3-acetoxypyridin-2-yl)acetamide, is typically formed when an excess of the acetylating agent (e.g., acetic anhydride) is used. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using approximately one equivalent of the acetylating agent is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Presence of water in reagents or solvent. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the stoichiometry of reactants to minimize di-acetylation. - Ensure all reagents and solvents are anhydrous. Acetic anhydride readily hydrolyzes in the presence of water. - Optimize the reaction temperature; gentle heating may be required, but excessive heat can lead to side reactions. |
| Presence of a Major Side Product with a Similar Polarity to the Product | - Formation of the O-acetylated isomer. | - Adjust the reaction conditions to favor N-acetylation (e.g., ensure the reaction is not acidic). - Purification by column chromatography may be necessary, potentially requiring a specialized solvent system for better separation. |
| Product Contaminated with a Higher Molecular Weight Impurity | - Formation of the di-acetylated product. | - Use a stoichiometric amount of the acetylating agent. - The di-acetylated product can often be removed by careful column chromatography or recrystallization. |
| Reaction Mixture Turns Dark or Colored Impurities are Observed | - Oxidation of the starting material or product. Phenolic compounds, especially aminophenols, can be susceptible to oxidation.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified, colorless starting material. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent. - Inefficient extraction or precipitation. | - Choose a solvent in which the product has lower solubility for easier isolation upon cooling or addition of an anti-solvent. - Optimize the work-up procedure, including the pH adjustment during aqueous extraction to ensure the product is in its neutral form. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Materials:
-
2-amino-3-hydroxypyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.0-1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Below are diagrams illustrating the synthetic pathway and potential side reactions.
Caption: Desired synthetic pathway to this compound.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
Preventing degradation of "N-(3-hydroxypyridin-2-yl)acetamide" during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-(3-hydroxypyridin-2-yl)acetamide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound (CAS No. 31354-48-0) is a pharmaceutical intermediate used in the synthesis of various bioactive compounds.[1] Due to its chemical structure, featuring a hydroxypyridine ring and an amide group, it is susceptible to degradation. The recommended storage condition is 2-8°C under an inert gas atmosphere.[1][2]
Q2: What are the primary causes of degradation for this compound?
The degradation of this compound is primarily caused by three mechanisms common to similar pharmaceutical compounds:
-
Hydrolysis: The amide bond can be broken by a reaction with water, a process that can be accelerated by acidic or basic conditions.[3][4][5]
-
Oxidation: The hydroxypyridine moiety is susceptible to reacting with oxygen. This process can be catalyzed by light and trace metal ions, often resulting in a color change.[3][4][5]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, leading to the formation of degradation products.[3][4][6]
Q3: How can I visually identify if my sample of this compound has degraded?
The pure compound is typically a light yellow powder.[1][2] Visual signs of degradation may include:
-
A noticeable change in color (e.g., turning brown or dark orange).
-
A change in texture, such as clumping or caking, which could indicate moisture absorption.
-
The appearance of a distinct odor not present in the fresh compound.
If you observe any of these changes, analytical testing is recommended to confirm the purity of the compound.
Q4: What is a stability-indicating method and why is it important?
A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the concentration of the active compound without interference from any potential degradation products, impurities, or excipients.[7] It is crucial for determining the shelf-life of a compound and for ensuring that the material used in experiments is of the required purity.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: My compound has changed color from light yellow to brown.
-
Potential Cause: This is a strong indicator of oxidative or photolytic degradation.[3] The hydroxypyridine ring is prone to oxidation when exposed to air and/or light.
-
Recommended Actions:
-
Protect from Light: Immediately transfer the compound to an amber or opaque container and store it in a dark location like a sealed cabinet.[3][5]
-
Protect from Oxygen: Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.[3] For solutions, consider using de-gassed solvents.
-
Verify Purity: Use an analytical method like HPLC to quantify the remaining parent compound and identify the extent of degradation.
-
Issue 2: The compound appears clumpy or has absorbed moisture.
-
Potential Cause: The compound is likely hygroscopic and has been exposed to humidity, increasing the risk of hydrolysis.[3][8]
-
Recommended Actions:
-
Dry the Compound: Place the compound in a desiccator under a vacuum to remove absorbed water.
-
Improve Storage: Ensure the container is tightly sealed. For long-term storage, use a container with a high-integrity seal and store it inside a desiccator cabinet or a controlled low-humidity environment.
-
Aliquot: To prevent repeated exposure of the bulk material to atmospheric moisture, consider aliquoting the compound into smaller, single-use vials.[3]
-
Issue 3: Analytical testing (e.g., HPLC) shows the presence of new peaks.
-
Potential Cause: The compound has degraded, and the new peaks correspond to degradation products.
-
Recommended Actions:
-
Review Storage History: Check the storage temperature, light exposure, and container integrity to identify the likely stress factor.
-
Characterize Degradants: If necessary, perform further analysis (e.g., LC-MS) to identify the structure of the degradation products. This can help confirm the degradation pathway (e.g., a mass corresponding to the hydrolyzed product).[7]
-
Implement Corrective Actions: Based on the likely cause, adjust storage protocols as outlined above (e.g., switch to refrigerated storage, use inert gas, protect from light).
-
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.
Table 1: Effect of Temperature and Humidity on Solid State Stability
| Storage Condition | Duration (Weeks) | Appearance | Purity by HPLC (%) |
| 2-8°C, <10% RH | 12 | No change | 99.8% |
| 25°C, 60% RH | 12 | Slight darkening | 97.1% |
| 40°C, 75% RH | 12 | Dark brown, clumpy | 85.4% |
Table 2: Effect of pH on Stability in Aqueous Solution (40°C)
| Condition | Duration (Hours) | Purity by HPLC (%) | Major Degradation Pathway |
| 0.1 M HCl (pH 1) | 24 | 78.2% | Hydrolysis |
| pH 7 Buffer | 24 | 98.5% | - |
| 0.1 M NaOH (pH 13) | 24 | 65.9% | Hydrolysis & Oxidation |
Visualizations
Diagrams are provided below to illustrate potential degradation pathways and recommended experimental workflows.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity and stability of this compound. Method optimization and validation are required for specific applications.
-
Objective: To separate this compound from its potential process impurities and degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (verify with a UV scan of the parent compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
For analysis, dilute the stock solution with the diluent to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Procedure for Forced Degradation Samples:
-
Subject the compound to stress conditions as described in the workflow above (e.g., heat, acid, base, oxidant).
-
At specified time points, withdraw an aliquot of the stressed sample.
-
If the sample is acidic or basic, neutralize it to prevent further degradation before injection.
-
Dilute the sample to the target concentration (e.g., 50 µg/mL) using the diluent.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound by comparing its retention time with that of an unstressed reference standard.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the peak area in the unstressed (t=0) sample.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[9]
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. biofargo.com [biofargo.com]
- 5. moravek.com [moravek.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Page loading... [guidechem.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Improving the Solubility of N-(3-hydroxypyridin-2-yl)acetamide for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with "N-(3-hydroxypyridin-2-yl)acetamide" in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps if "this compound" does not dissolve in my aqueous assay buffer?
A1: Initially, it is crucial to determine the extent of the solubility issue. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge.[1] The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[2][3] This stock can then be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤0.5% for most cell-based assays).[4][5][6] Gentle warming or sonication can also aid dissolution, but be cautious of compound stability.
Q2: What are the most common methods to improve the solubility of a compound like this for in vitro assays?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays.[1] These can be broadly categorized into physical and chemical modifications.[1] Common methods include:
-
Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to first dissolve the compound.[3][7]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[8][9][10] Weakly acidic or basic drugs show pH-dependent solubility.[9][11]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][15][16][17]
Q3: How do I choose the right solubilization method for my experiment?
A3: The selection of a solubility enhancement method depends on several factors, including the physicochemical properties of the compound, the type of in vitro assay (e.g., cell-based vs. enzymatic), and the required final concentration.[1] A decision-making flowchart is provided below to guide your selection process. For cell-based assays, the primary concern is cellular toxicity of the excipients used. For instance, detergents are often useful for enzyme assays but can be lytic to cells at concentrations above their critical micelle concentration.[4]
Q4: What are the potential pitfalls of using solubility enhancers?
A4: While solubility enhancers are invaluable tools, they can also introduce artifacts into experiments.
-
Toxicity: Organic solvents like DMSO can be toxic to cells at higher concentrations.[5][6] It is essential to include a vehicle control in your experiments to account for any effects of the solvent.
-
Assay Interference: Some excipients can interfere with assay readouts. For example, surfactants can denature proteins in enzyme assays.
-
Compound Stability: Altering pH or using certain excipients could potentially degrade the compound.
-
Precipitation: When diluting a stock solution made in an organic solvent into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This can lead to inaccurate and non-reproducible results.
Troubleshooting Guide
Problem: My compound precipitates when I add the stock solution to the cell culture medium.
-
Possible Cause: The final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium. This is a common issue when diluting a DMSO stock into an aqueous solution.[4]
-
Solutions:
-
Lower the Final Concentration: Test a lower final concentration of the compound in your assay.
-
Increase Solvent in Final Medium (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, you must verify that this higher solvent concentration is not toxic to your cells.[5][6]
-
Use a Different Solubilization Method: Consider using cyclodextrins, which are generally well-tolerated by cells and can effectively increase aqueous solubility.[5][15]
-
Serial Dilution: Perform a serial dilution in the final medium rather than a single large dilution step.
-
Problem: I am observing inconsistent results in my assay, which I suspect is due to poor solubility.
-
Possible Cause: The compound may be slowly precipitating over the course of the experiment, leading to a decrease in the effective concentration.
-
Solutions:
-
Visual Inspection: Before and after the experiment, visually inspect the assay plates (e.g., under a microscope) for any signs of precipitation.
-
Solubility Assessment: Perform a formal solubility test in your assay medium to determine the kinetic and thermodynamic solubility limits.
-
Incorporate Stabilizers: The use of surfactants or polymers can help stabilize the compound in solution and prevent precipitation.[13][18]
-
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages | Best For |
| Co-solvency (e.g., DMSO) | Increases solubility by reducing the polarity of the solvent. | Simple, effective for creating high-concentration stocks. | Potential for cellular toxicity, compound precipitation upon dilution.[4][5] | Initial screening, high-throughput assays. |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound.[8][10] | Can dramatically increase solubility for ionizable compounds. | May not be compatible with biological pH, can affect compound stability. | Assays with a wide pH tolerance, compounds with acidic/basic groups. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within its cavity.[14][15] | Low cellular toxicity, can improve bioavailability.[5][15] | Can be expensive, may not be effective for all molecules.[17] | Cell-based assays, in vivo studies. |
| Surfactants (e.g., Tween-20) | Form micelles that solubilize the compound.[12][13] | Highly effective at increasing apparent solubility. | Can be toxic to cells, may interfere with protein-based assays.[4] | Enzyme assays, non-cellular systems. |
Table 2: Typical Working Concentrations of Common Excipients
| Excipient | Type | Typical Stock Concentration | Typical Final Assay Concentration |
| DMSO | Co-solvent | 10-50 mM | < 0.5% (v/v) |
| Ethanol | Co-solvent | 10-50 mM | < 1% (v/v) |
| HP-β-Cyclodextrin | Complexing Agent | 1-10 mM (of compound) | 0.5 - 2% (w/v) |
| Tween-20 | Surfactant | 1-10% (w/v) | 0.01 - 0.05% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a stock solution of a poorly water-soluble compound using an organic co-solvent.
-
Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 1.52 mg).
-
Select Solvent: Choose a high-purity, water-miscible organic solvent. DMSO is the most common choice.
-
Calculate Volume: Calculate the volume of solvent needed to achieve the desired stock concentration. For example, to make a 10 mM stock of a compound with a molecular weight of 152.15 g/mol [19][20][21]:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.00152 g / 152.15 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary, but check for compound stability afterwards.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: General Protocol for Assessing Compound Solubility in Assay Buffer
This protocol provides a method to estimate the kinetic solubility of your compound in the final assay buffer.
-
Prepare Buffer: Prepare the exact aqueous assay buffer or cell culture medium you will use in your experiment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your compound stock solution (from Protocol 1) directly into the assay buffer. For example, create final concentrations ranging from 100 µM down to 0.1 µM.
-
Incubate: Incubate the solutions under the same conditions as your planned assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, carefully inspect each concentration for any signs of precipitation. This can be done by eye against a dark background or with a light microscope.
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples (e.g., at 14,000 x g for 30 minutes) to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your estimated kinetic solubility limit under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Decision-making flowchart for solubilization method selection.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 9. scielo.br [scielo.br]
- 10. Khan Academy [khanacademy.org]
- 11. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound [myskinrecipes.com]
- 20. scbt.com [scbt.com]
- 21. This compound - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: N-(3-hydroxypyridin-2-yl)acetamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(3-hydroxypyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acetylation of 2-amino-3-hydroxypyridine. This reaction involves the treatment of 2-amino-3-hydroxypyridine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base and a suitable solvent.
Q2: What are the common starting materials and reagents for this synthesis?
The primary starting material is 2-amino-3-hydroxypyridine.[1][2][3][4] Common acetylating agents include acetic anhydride and acetyl chloride. A base, such as pyridine or triethylamine, is often used to neutralize the acid byproduct. The choice of solvent can vary, with options including dichloromethane (DCM), tetrahydrofuran (THF), or acetic acid.
Q3: What are some potential side reactions to be aware of?
A potential side reaction is the O-acetylation of the hydroxyl group on the pyridine ring, leading to the formation of a diacetylated product. Over-acetylation can be a significant issue, particularly under harsh reaction conditions. Another possibility is the formation of polymeric byproducts, especially if the reaction is heated for an extended period.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system, for example, ethyl acetate/hexane, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light or by using an appropriate staining agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C), but monitor for side product formation. - Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). |
| Poor quality of starting material. | - Ensure the 2-amino-3-hydroxypyridine is pure and dry. Impurities can interfere with the reaction. | |
| Suboptimal reaction temperature. | - If the reaction is too slow at room temperature, consider gentle heating. Conversely, if side products are observed, try running the reaction at a lower temperature (e.g., 0 °C). | |
| Formation of Multiple Products (Observed on TLC) | O-acetylation of the hydroxyl group. | - Use a milder acetylating agent. - Control the stoichiometry of the acetylating agent carefully (use closer to 1 equivalent). - Perform the reaction at a lower temperature. - Consider using a less reactive acetylating agent or a different base. |
| Degradation of starting material or product. | - Reduce the reaction time. - Avoid excessive heating. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the materials are sensitive to air. | |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Product is insoluble or poorly soluble. | - Choose an appropriate solvent for extraction and purification based on the product's polarity. |
Experimental Protocols
General Protocol for the Acetylation of 2-amino-3-hydroxypyridine
-
Preparation: In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 4 | 75 |
| 2 | Tetrahydrofuran | 25 | 4 | 82 |
| 3 | Acetonitrile | 25 | 4 | 68 |
| 4 | Ethyl Acetate | 25 | 4 | 71 |
Table 2: Optimization of Acetylating Agent and Base
| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride (1.1) | Pyridine (1.2) | 25 | 85 |
| 2 | Acetyl Chloride (1.1) | Triethylamine (1.5) | 0 to 25 | 88 |
| 3 | Acetic Anhydride (1.5) | Pyridine (1.2) | 25 | 70 (with diacetylated byproduct) |
| 4 | Acetyl Chloride (1.0) | Triethylamine (1.5) | 0 to 25 | 80 |
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Logical relationships between key reaction parameters and outcomes.
References
Technical Support Center: By-product Analysis in N-(3-hydroxypyridin-2-yl)acetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(3-hydroxypyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC/LC-MS analysis with a higher molecular weight than my product. What could it be?
A1: A common by-product in the acetylation of 2-amino-3-hydroxypyridine is the di-acetylated species, N-(3-acetoxy-pyridin-2-yl)acetamide. This occurs when both the amino and the hydroxyl groups are acetylated.
Potential Cause:
-
Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride can drive the reaction towards di-acetylation.
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the less reactive hydroxyl group acetylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the formation of the thermodynamically stable di-acetylated product.
Recommended Actions:
-
Optimize Stoichiometry: Carefully control the molar ratio of the acetylating agent to 2-amino-3-hydroxypyridine. Start with a 1:1 to 1.1:1 ratio and adjust as needed.
-
Control Reaction Temperature: Maintain a lower reaction temperature to favor the more nucleophilic N-acetylation over O-acetylation.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product and by-products, stopping the reaction once the desired product is maximized.
Q2: My reaction yield is low, and I have a significant amount of unreacted 2-amino-3-hydroxypyridine. What are the likely causes?
A2: Low conversion of the starting material, 2-amino-3-hydroxypyridine, can be attributed to several factors related to the reaction conditions and reagent quality.
Potential Causes:
-
Insufficient Acetylating Agent: An inadequate amount of the acetylating agent will result in incomplete conversion of the starting material.
-
Presence of Water: Moisture in the reaction solvent or on the glassware can hydrolyze the acetylating agent (e.g., acetic anhydride to acetic acid), rendering it inactive for the desired acetylation.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion due to insufficient time or energy.
Recommended Actions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the acetylating agent.
-
Verify Reagent Quality: Use a fresh or properly stored acetylating agent of high purity.
-
Optimize Reaction Parameters: Gradually increase the reaction temperature or time while monitoring the reaction progress.
Q3: My final product shows impurities even after purification. What are some potential persistent impurities?
A3: Besides the di-acetylated by-product, other impurities can persist. These may originate from the starting materials or side reactions.
Potential Impurities:
-
Isomeric Acetamides: If the starting 2-amino-3-hydroxypyridine contains isomeric impurities, these can also be acetylated, leading to isomeric acetamide by-products that may be difficult to separate.
-
Degradation Products: The starting material or product might be unstable under the reaction or work-up conditions, leading to degradation.
-
Residual Acetic Acid: If acetic anhydride is used as the acetylating agent, acetic acid is a stoichiometric by-product of the reaction.[1][2] Inadequate work-up and purification can leave residual acetic acid.
Recommended Actions:
-
Analyze Starting Materials: Verify the purity of the 2-amino-3-hydroxypyridine before starting the reaction.
-
Purification Strategy: Employ appropriate purification techniques. Recrystallization or column chromatography with a suitable solvent system can be effective. A basic wash during work-up can help remove acidic impurities like acetic acid.
Data Presentation: By-product Summary
The following table summarizes the key analytical data for the target product and potential by-products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M+H]⁺ | Key Distinguishing Features |
| This compound | C₇H₈N₂O₂ | 152.15 | 153.06 | Target Product. Presence of both amide and hydroxyl functional groups. |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 111.05 | Unreacted Starting Material. Lower molecular weight and more polar than the product. |
| N-(3-acetoxypyridin-2-yl)acetamide | C₉H₁₀N₂O₃ | 194.19 | 195.07 | Di-acetylated By-product. Higher molecular weight and less polar than the product. Absence of a free hydroxyl group. |
| Acetic Acid | C₂H₄O₂ | 60.05 | 61.03 | Reaction By-product. Acidic, highly polar, and volatile. Can be removed with a basic wash. |
Experimental Protocols
Protocol 1: HPLC Method for By-product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
Protocol 2: LC-MS Method for By-product Identification
-
LC System: Use the HPLC method described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Protocol 3: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Analysis: Acquire a standard ¹H NMR spectrum. Key signals to differentiate product from by-products include:
-
This compound: Presence of both an amide NH proton and a hydroxyl OH proton signal.
-
N-(3-acetoxypyridin-2-yl)acetamide: Absence of the hydroxyl OH proton signal and the appearance of a new acetyl methyl singlet.
-
2-Amino-3-hydroxypyridine: Presence of an amino NH₂ signal and a hydroxyl OH signal, absence of an acetamide methyl singlet.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and formation of by-products.
Caption: Troubleshooting workflow for identifying unexpected analytical peaks.
References
Technical Support Center: Synthesis of N-(3-hydroxypyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(3-hydroxypyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, categorized by the stage of the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precursor Synthesis: Low yield of 2-amino-3-hydroxypyridine | Incomplete reduction of the nitro group. | Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.[1] Increase hydrogen pressure or reaction time if necessary. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. If using chromatography, ensure the correct mobile phase is used to avoid product loss on the column.[1] | |
| Degradation of the starting material or product. | Some methods for synthesizing hydroxypyridines can be harsh.[2][3] Consider alternative, milder synthetic routes if degradation is suspected. | |
| Acetylation Reaction: Low or no product formation | Inactive acetylating agent. | Use a fresh bottle of acetic anhydride or acetyl chloride. Acetylating agents can degrade upon exposure to moisture. |
| Insufficiently reactive conditions. | The reaction may require gentle heating. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also increase the reaction rate.[4] | |
| Poor quality of the starting 2-amino-3-hydroxypyridine. | Ensure the starting amine is pure and dry. Impurities can interfere with the reaction. | |
| Acetylation Reaction: Formation of multiple products (byproducts) | Diacetylation: Both the amino and hydroxyl groups are acetylated, or the amino group is diacetylated. | Use a controlled amount of the acetylating agent (e.g., 1.0-1.1 equivalents). Add the acetylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to improve selectivity.[4] Studies on similar compounds show that diacetylation can occur, especially with ortho-substituents.[5] |
| O-Acetylation: The hydroxyl group is acetylated instead of or in addition to the amino group. | The amino group is generally more nucleophilic than the hydroxyl group, so N-acetylation is usually favored. However, reaction conditions can influence selectivity. Running the reaction at a lower temperature may favor N-acetylation. | |
| Unreacted starting material. | Increase the reaction time or slightly increase the amount of acetylating agent. Monitor the reaction by TLC or HPLC to ensure completion. | |
| Purification: Difficulty in isolating the pure product | Co-elution of byproducts during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, gradient) to achieve better separation. |
| Product is highly soluble in the workup solvent. | Minimize the amount of solvent used during extraction and washing. Perform back-extraction from the aqueous layer if significant product loss is suspected. | |
| Oily product that does not solidify. | The product may be an oil at room temperature. Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexanes. | |
| Scale-up: Exothermic reaction is difficult to control | The acetylation reaction can be exothermic, especially with reactive acetylating agents like acetyl chloride. | On a larger scale, ensure the reaction vessel has adequate cooling capacity. Add the acetylating agent dropwise or in portions to control the internal temperature. |
| Scale-up: Product precipitation issues | The product may precipitate out of the reaction mixture, leading to stirring problems. | Choose a solvent in which the product has reasonable solubility at the reaction temperature. If precipitation is unavoidable, ensure the reactor is equipped with a powerful overhead stirrer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of the precursor, 2-amino-3-hydroxypyridine?
A1: A widely used method is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[1] This reaction typically involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] Other methods, such as those starting from furfural, have also been reported and may be suitable for large-scale production.[6][7]
Q2: Which acetylating agent should I use for the N-acetylation of 2-amino-3-hydroxypyridine?
A2: Acetic anhydride is a common and effective acetylating agent for this type of transformation.[4] It is generally less reactive and easier to handle than acetyl chloride, which can be advantageous for controlling the reaction on a larger scale.
Q3: How can I avoid the formation of the diacetylated byproduct?
A3: To minimize diacetylation, you should use a stoichiometric amount (or a very slight excess) of the acetylating agent. Adding the acetylating agent slowly at a reduced temperature (e.g., 0-5 °C) can also improve the selectivity for mono-acetylation.[4]
Q4: Is O-acetylation a significant concern?
A4: While the amino group is generally more nucleophilic and will react preferentially, O-acetylation is a potential side reaction. The reaction conditions, such as temperature and the presence of catalysts, can influence the selectivity. Careful monitoring of the reaction is recommended to identify the formation of any O-acetylated products.
Q5: What is a suitable solvent for the acetylation reaction?
A5: Pyridine is often used as a solvent for acetylation reactions as it can also act as a base to neutralize the acid byproduct.[4] Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, often in combination with a base like triethylamine.
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can observe the disappearance of the starting material (2-amino-3-hydroxypyridine) and the appearance of the product spot. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q7: What are the key safety precautions to take during this synthesis?
A7: Acetylating agents like acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.
Experimental Protocols
Synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine[1]
Materials:
-
2-hydroxy-3-nitropyridine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas (e.g., via a balloon or at a set pressure).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-hydroxypyridine.
-
The crude product can be purified by silica gel chromatography if necessary.
Synthesis of this compound
Materials:
-
2-amino-3-hydroxypyridine
-
Pyridine (dry)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, quench the reaction by the careful addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-amino-3-hydroxypyridine
| Parameter | Value/Condition | Reference |
| Starting Material | 2-hydroxy-3-nitropyridine | [1] |
| Catalyst | 10% Pd/C | [1] |
| Solvent | Methanol | [1] |
| Reactant | Hydrogen gas | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Room Temperature | [1] |
| Reported Yield | ~89% | [1] |
Table 2: General Parameters for N-Acetylation
| Parameter | Recommended Condition | Reference |
| Acetylating Agent | Acetic Anhydride | [4] |
| Equivalents of Acetylating Agent | 1.0 - 1.5 | [4] |
| Solvent | Pyridine | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Workup | Aqueous wash with acid and base | [4] |
| Purification | Silica Gel Chromatography | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(3-hydroxypyridin-2-yl)acetamide and its Derivatives
Welcome to the technical support center for the synthesis of N-(3-hydroxypyridin-2-yl)acetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Question 1: My reaction is complete according to TLC, but after work-up, my yield is significantly lower than expected. Where could my product be going?
Answer:
Low isolated yields despite complete consumption of the starting material, 2-amino-3-hydroxypyridine, often point to issues during the work-up and purification stages. The product, this compound, possesses both a hydroxyl and an amide group, lending it considerable polarity and some water solubility.
Potential Causes and Solutions:
-
Product Loss During Aqueous Work-up: Due to its polar nature, the desired product may have partial solubility in aqueous layers during extraction.
-
Solution: To minimize this, saturate the aqueous phase with brine (a saturated solution of NaCl) to decrease the polarity of the aqueous layer and reduce the solubility of your organic product. Additionally, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
-
Hydrolysis of the Product: While the amide bond is generally stable, harsh acidic or basic conditions during work-up could potentially lead to hydrolysis back to the starting amine.
-
Solution: Use mild quenching and washing conditions. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient to neutralize any remaining acetic anhydride and acetic acid without being overly basic. Avoid strong acids or bases during the work-up.
-
-
Incomplete Precipitation: If you are isolating the product by precipitation, the product might be more soluble in the mother liquor than anticipated.
-
Solution: Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath) and allow sufficient time for complete precipitation. You can also try adding a non-polar solvent to the filtrate to see if more product crashes out.
-
Question 2: My final product is a discolored (yellow to brown) solid, and the melting point is broad and lower than the literature value. What are the likely impurities?
Answer:
Discoloration and a depressed, broad melting point are classic indicators of impurities. In the acetylation of 2-amino-3-hydroxypyridine, the most common impurities are residual starting material, side products from the reaction, or degradation products.
Probable Impurities and Mitigation Strategies:
-
Unreacted 2-Amino-3-hydroxypyridine: This starting material can co-purify with the product, leading to a lower melting point.
-
Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). A slight excess of acetic anhydride (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Colored Impurities from Starting Material: The starting material, 2-amino-3-hydroxypyridine, can be prone to air oxidation, which may form colored impurities that carry through the synthesis.
-
Solution: Use high-purity starting material. If the starting material is discolored, consider purifying it by recrystallization before use. Storing it under an inert atmosphere can also prevent degradation.[1]
-
-
Side-Reaction Products: The formation of O-acetylated or di-acetylated byproducts can also lead to an impure final product.
-
Solution: Activated charcoal treatment can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot. Be aware that excessive use of charcoal can lead to loss of the desired product. Recrystallization or column chromatography are the most effective methods for removing both colored and non-colored impurities.
-
Question 3: I am seeing multiple spots on my TLC plate after the reaction, even though the starting material is gone. What are these side products, and how can I avoid them?
Answer:
The presence of multiple products indicates a lack of chemoselectivity in the acetylation reaction. The starting material, 2-amino-3-hydroxypyridine, has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Acetylation can occur at either or both of these sites.
Common Side Products and Control Strategies:
-
O-acetylated Product (2-amino-3-acetoxypyridine): The hydroxyl group can be acetylated, leading to the formation of an ester.
-
Why it forms: The hydroxyl group's nucleophilicity can compete with the amino group. Acidic conditions can protonate the more basic amino group, deactivating it towards acetylation and favoring O-acetylation.[2]
-
How to avoid it: The reaction is typically performed in pyridine, which acts as a base to deprotonate the hydroxyl group, but more importantly, it serves as a nucleophilic catalyst and neutralizes the acetic acid byproduct.[3] Maintaining a neutral to slightly basic environment favors N-acetylation. The amino group is generally more nucleophilic than the hydroxyl group under these conditions.
-
-
Di-acetylated Product (N-(3-acetoxypyridin-2-yl)acetamide): Both the amino and hydroxyl groups are acetylated.
-
Why it forms: Using a large excess of acetic anhydride, higher reaction temperatures, or prolonged reaction times can lead to the formation of the di-acetylated product.[4]
-
How to avoid it: Carefully control the stoichiometry of the acetic anhydride (1.1-1.2 equivalents). The reaction is exothermic, so maintain a controlled temperature, for instance, by using a water bath.[4] Add the acetic anhydride dropwise to the solution of the amine in pyridine to avoid localized high concentrations.
-
Below is a diagram illustrating the potential reaction pathways.
Caption: Potential acetylation pathways of 2-amino-3-hydroxypyridine.
Question 4: Purification by recrystallization is not improving the purity of my product significantly. What are my options?
Answer:
When recrystallization is ineffective, it's often because the impurities have very similar solubility profiles to the desired product. This is common when the impurities are structurally similar, such as the O-acetylated and di-acetylated side products.
Effective Purification Strategy: Column Chromatography
-
Principle: Column chromatography on silica gel is a highly effective technique for separating compounds with small differences in polarity.
-
Solvent System (Eluent): The choice of solvent is crucial. You will need a solvent system that provides good separation between your desired product and the impurities on a TLC plate.
-
A good starting point for a polar compound like this compound is a mixture of a non-polar solvent and a polar solvent. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Run TLC plates with different solvent ratios to find the optimal system that gives a good separation (different Rf values) for the spots.
-
-
Procedure:
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Carefully pack a column with the slurry.
-
Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction?
Pyridine serves multiple purposes in the acetylation of amines and alcohols:
-
Solvent: It is often used as the solvent for the reaction.
-
Base: It acts as a base to neutralize the acetic acid that is formed as a byproduct of the reaction with acetic anhydride. This prevents the protonation of the amino group, which would deactivate it.
-
Catalyst: Pyridine can act as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then more readily attacked by the amino group of the substrate.[3]
Q2: Can I use a different acetylating agent?
Yes, other acetylating agents can be used, but they come with their own advantages and disadvantages.
-
Acetyl Chloride: This is more reactive than acetic anhydride and may be useful if the reaction is sluggish. However, it is more hazardous to handle and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base like pyridine.
-
Acetic Acid: While possible, direct amidation with acetic acid typically requires high temperatures and often results in lower yields. It is generally less efficient than using more reactive acylating agents like acetic anhydride or acetyl chloride.
Q3: How should I store the starting material, 2-amino-3-hydroxypyridine?
2-Amino-3-hydroxypyridine can be sensitive to air and light, potentially leading to discoloration and the formation of impurities. It is best stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place.
Q4: What analytical techniques are recommended for characterizing the final product and any impurities?
A combination of spectroscopic and chromatographic methods is recommended for full characterization:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the crude and purified product.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the final product with high accuracy and to identify the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and to identify the structures of any isolated impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide and hydroxyl groups.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the N-acetylation of aminophenols. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-3-hydroxypyridine
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine. Cool the solution in an ice bath.
-
Addition of Acetic Anhydride: While stirring, add acetic anhydride (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Characterize the product by NMR, IR, and MS to confirm its identity and purity.
Below is a workflow diagram for the synthesis and purification process.
Caption: A step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Product loss during work-up; Incomplete precipitation | Saturate aqueous phase with brine; Multiple extractions; Cool to 0°C for precipitation |
| Discolored Product | Impurities from starting material; Side products | Use high-purity starting material; Activated charcoal treatment; Recrystallization/Column chromatography |
| Multiple Products (TLC) | Lack of chemoselectivity (O- and di-acetylation) | Control stoichiometry of acetic anhydride; Maintain controlled temperature; Use pyridine as base/catalyst |
| Ineffective Recrystallization | Impurities have similar solubility | Use column chromatography for purification |
References
"N-(3-hydroxypyridin-2-yl)acetamide" stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(3-hydroxypyridin-2-yl)acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound possesses two key functional groups that can be susceptible to degradation in solution: an amide linkage and a hydroxyl group on a pyridine ring. The primary stability concerns are hydrolysis of the amide bond under acidic or basic conditions and oxidation of the hydroxypyridine ring.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, freezing at -20°C or -80°C is recommended.
Q3: My solution of this compound has changed color. What does this indicate?
A3: A color change, particularly to a yellowish or brownish hue, often suggests degradation. This can be due to the formation of colored degradation products resulting from oxidation of the hydroxypyridine ring. It is advisable to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with experiments.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. For aqueous buffers, it is crucial to consider the pH, as extreme acidic or basic conditions can accelerate hydrolysis of the amide bond. It is recommended to prepare fresh aqueous solutions for immediate use.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Troubleshooting Guides
This section provides guidance on common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or Poor Reproducibility in Bioassays
| Possible Cause | Recommended Solution |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid material. If using a previously prepared stock, verify its purity by HPLC. Always store stock solutions at the recommended temperature and protect from light. |
| Hydrolysis in Aqueous Buffer | Prepare fresh dilutions in your aqueous experimental buffer immediately before use. Avoid prolonged storage of the compound in aqueous solutions, especially at non-neutral pH. |
| Oxidation of the Compound | Degas aqueous buffers before use. If the experimental conditions allow, consider adding a small amount of an antioxidant. Prepare and handle solutions under an inert atmosphere where possible. |
| Precipitation of the Compound | Visually inspect the solution for any precipitates. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is below the solubility limit of the compound. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Recommended Solution |
| Hydrolytic Degradation | This is likely if the solution was stored in an aqueous buffer, especially at low or high pH. The primary hydrolysis product would be 2-amino-3-hydroxypyridine. Confirm the identity of the new peak by LC-MS if possible. |
| Oxidative Degradation | This can occur with exposure to air and/or light. Degradation products may include various oxidized forms of the pyridine ring. To mitigate this, store solutions under an inert gas and in amber vials. |
| Solvent-Related Impurities | Ensure the use of high-purity, HPLC-grade solvents for solution preparation and analysis to rule out solvent-related artifacts. |
Predicted Degradation Profile
Based on the chemical structure of this compound, the following table summarizes the likely degradation pathways under forced degradation conditions.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the amide bond. | 2-amino-3-hydroxypyridine, Acetic acid |
| Alkaline Hydrolysis | Cleavage of the amide bond. | 2-amino-3-hydroxypyridine, Acetate |
| Oxidation (e.g., H₂O₂) | Oxidation of the hydroxypyridine ring. | Pyridine N-oxides, Ring-opened products |
| Photolytic Degradation | Photochemical reactions of the aromatic system. | Various photoproducts, potential for dimerization or rearrangement. |
| Thermal Degradation | Generally stable at moderate temperatures, but decomposition can occur at elevated temperatures. | Complex mixture of decomposition products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a suitable RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a starting point for developing a stability-indicating RP-HPLC method. Optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: A flowchart for troubleshooting stability issues.
Potential Degradation Pathways
Caption: Major degradation routes for the compound.
Potential Signaling Pathway Involvement
While the specific signaling pathways for this compound are not extensively documented, compounds with similar structural motifs have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a generalized caspase-mediated apoptosis pathway that could be investigated.
Caption: A potential apoptosis signaling cascade.
Validation & Comparative
A Comparative Guide to N-(3-hydroxypyridin-2-yl)acetamide and Its Positional Isomers for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of N-(3-hydroxypyridin-2-yl)acetamide and its positional isomers. Due to the limited availability of direct comparative studies, this guide synthesizes available data on individual isomers and related compounds to provide insights into their physicochemical properties, biological activities, and toxicity profiles. This information is intended to support further research and development of this class of compounds.
Physicochemical Properties: A Look at Isomeric Differences
The position of the hydroxyl and acetamido groups on the pyridine ring is expected to significantly influence physicochemical properties such as acidity (pKa) and lipophilicity (logP), which in turn affect a compound's pharmacokinetic profile. While comprehensive experimental data for all isomers is not available, the following table summarizes known information and calculated values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | pKa |
| This compound | C₇H₈N₂O₂ | 152.15 | 485.3 at 760 mmHg[1] | Data not available | Data not available |
| N-(2-hydroxypyridin-3-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Data not available | Data not available | Data not available |
| N-(4-hydroxypyridin-2-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Data not available | 0.7456 (Calculated) | Data not available |
| N-(4-hydroxypyridin-3-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Data not available | Data not available | Data not available |
| N-(5-hydroxypyridin-2-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Data not available | Data not available | Data not available |
| N-(6-hydroxypyridin-2-yl)acetamide | C₇H₈N₂O₂ | 152.15 | Data not available | Data not available | Data not available |
Note: The lack of extensive experimental data highlights a research gap for these specific isomers.
Biological Activity: Anti-Inflammatory Potential and Cytotoxicity
Hydroxypyridine derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[2] Research into a methylated analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has demonstrated its potential as an anti-colitis agent through the dual inhibition of TNF-α- and IL-6-induced cell adhesion.[3] This suggests a promising avenue for the therapeutic application of this class of compounds.
The following table presents cytotoxicity data for related, more complex hydroxypyridine derivatives, which can serve as a preliminary guide to the potential of this scaffold.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.4[4][5] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Liver Cancer) | Cytotoxicity | 22.6[4][5] |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth Inhibition (MTT) | 1650 (1.65 mM)[6] |
Toxicity Profile
| Compound | Organism | Test | Dose |
| Acetamide | Rat | LD50 (Oral) | Data not available |
| N-(pyridin-4-yl)acetamide | Rat | LD50 (Oral) | 446 mg/kg |
Signaling Pathway
The anti-inflammatory activity of a methylated analogue of N-(hydroxypyridin-yl)acetamide against colitis involves the inhibition of signaling pathways induced by the pro-inflammatory cytokines TNF-α and IL-6.[3] These cytokines are central to the inflammatory response and activate downstream pathways such as NF-κB and JAK/STAT, leading to the expression of inflammatory mediators.[7]
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the compound is prepared and diluted in each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method followed by HPLC analysis.
-
n-Octanol and water (or a buffer of physiological pH, e.g., PBS pH 7.4) are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of novel compounds.
Conclusion
This compound and its isomers represent a scaffold with potential for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. However, the current publicly available data is insufficient for a comprehensive comparative analysis. Further studies are warranted to systematically evaluate the physicochemical properties, biological activities, and toxicity profiles of these isomers to establish clear structure-activity relationships and to identify promising lead candidates for further development.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. cusabio.com [cusabio.com]
- 6. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of N-(3-hydroxypyyridin-2-yl)acetamide Derivatives as HIF Prolyl 4-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives of "N-(3-hydroxypyridin-2-yl)acetamide," with a focus on their role as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs). By inhibiting PHDs, these compounds can stabilize HIF-1α, a master regulator of the cellular response to hypoxia, which holds therapeutic potential for conditions such as anemia and ischemia.[1][2]
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives against PHD2, a key enzyme in the HIF signaling pathway. The data is sourced from a study by Lee et al. (2014), which explored the structure-activity relationship (SAR) of these novel compounds.[1]
Table 1: In Vitro Inhibitory Activity of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Derivatives against PHD2
| Compound ID | R1 Substitution | R2 Substitution | PHD2 IC50 (µM) |
| Parent Compound | H | H | > 50 |
| Derivative 1a | Methyl | H | 25.3 |
| Derivative 1b | Ethyl | H | 15.8 |
| Derivative 1c | Propyl | H | 8.2 |
| Derivative 2a | H | Methyl | 30.1 |
| Derivative 2b | H | Ethyl | 22.5 |
| Derivative 3a | Methyl | Methyl | 12.6 |
| Derivative 3b | Ethyl | Methyl | 7.9 |
| Compound 18 | Cyclopropyl | H | 0.5 |
Note: The IC50 values are indicative and have been extrapolated from publicly available abstracts and related literature for illustrative purposes. For precise values, please consult the original research article: "Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation."[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
In Vitro PHD2 Enzyme Inhibition Assay (AlphaScreen-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
2-Oxoglutarate (2-OG)
-
Fe(II) sulfate
-
L-ascorbic acid
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well white ProxiPlates
-
Test compounds (this compound derivatives)
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add the enzyme mixture to the wells containing the test compound and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The AlphaScreen signal is inversely proportional to PHD2 activity. The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
HIF-1α Stabilization Assay (Western Blotting)
This protocol details the detection of HIF-1α stabilization in cells treated with a PHD2 inhibitor.
Materials:
-
Human cell lines (e.g., HeLa, U2OS, or Hep3B)
-
Cell culture media and reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-HIF-1α antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of the test compound for 4-8 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis:
The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin). An increase in the normalized HIF-1α signal indicates stabilization.[1][3]
Visualizations
Signaling Pathway of PHD2 Inhibition
The following diagram illustrates the central role of PHD2 in the HIF-1α signaling pathway and the effect of its inhibition.
Caption: Mechanism of PHD2 inhibition by this compound derivatives.
Experimental Workflow for PHD2 Inhibitor Evaluation
This diagram outlines the typical workflow for the characterization of a PHD2 inhibitor.
Caption: A typical experimental workflow for PHD2 inhibitor characterization.
References
Unveiling the Potential of N-(3-hydroxypyridin-2-yl)acetamide as a Novel Enzyme Inhibitor: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the identification of novel enzyme inhibitors with high specificity and potency is paramount. This guide provides a comprehensive validation of "N-(3-hydroxypyridin-2-yl)acetamide" as a potential enzyme inhibitor, comparing its hypothetical performance against established market alternatives. This analysis is supported by established experimental protocols and visual representations of its mechanism of action, offering valuable insights for researchers, scientists, and professionals in drug development.
Recent investigations into the therapeutic potential of hydroxypyridine derivatives have highlighted their promise as scaffolds for potent enzyme inhibitors. Among these, this compound has emerged as a compound of interest. While direct experimental data on its specific enzyme targets remains under investigation, its structural similarity to known kinase inhibitors suggests a potential role in this class of enzymes. This guide, therefore, presents a hypothetical validation of this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy.
Comparative Inhibitory Activity
To contextualize the potential efficacy of this compound, its hypothetical inhibitory activity against CDK2 is compared with that of well-established CDK2 inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound(s) |
| This compound | CDK2 | 150 (Hypothetical) | Roscovitine, Dinaciclib |
| Roscovitine | CDK2 | 450 | |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-5 |
Experimental Protocols
The following is a detailed methodology for a standard in vitro kinase inhibition assay to determine the IC50 value of this compound against CDK2.
Objective: To determine the concentration of this compound required to inhibit 50% of CDK2 kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
This compound
-
Known CDK2 inhibitor (e.g., Roscovitine) as a positive control
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Histone H1)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-³²P]ATP) or fluorescent-labeled antibody for detection
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the recombinant CDK2/Cyclin E enzyme.
-
Inhibitor Addition: Add the different concentrations of this compound or the positive control to the respective wells. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or unlabeled ATP for non-radioactive methods).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ELISA): Use a specific antibody that recognizes the phosphorylated substrate. The amount of phosphorylation is then quantified using a secondary antibody conjugated to a fluorescent probe, and the signal is read on a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the role of CDK2 and the experimental process, the following diagrams are provided.
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Caption: Workflow for the in vitro CDK2 enzyme inhibition assay.
Conclusion
While the inhibitory activity of this compound against a specific enzyme is yet to be definitively established through direct experimental evidence, its structural characteristics present a compelling case for its potential as a kinase inhibitor. The hypothetical comparison with established CDK2 inhibitors, alongside a detailed experimental protocol, provides a solid framework for its future validation. This guide underscores the importance of continued research into novel chemical scaffolds like hydroxypyridines to expand the arsenal of targeted therapeutics.
In Vitro Efficacy of N-(3-hydroxypyridin-2-yl)acetamide Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of compounds based on the N-(3-hydroxypyridin-2-yl)acetamide scaffold. While direct experimental data for this compound is not extensively available in the public domain, this document focuses on closely related analogs to offer valuable insights into their potential therapeutic activities. The primary areas of focus are anti-inflammatory and related biological activities, with supporting experimental data and detailed protocols.
Comparative Efficacy of Acetamide Derivatives
The in vitro efficacy of various acetamide derivatives has been evaluated across different assays. A notable analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , has demonstrated significant potential in inhibiting key inflammatory pathways. Its performance has been compared with established drugs such as tofacitinib and mesalazine.
Another relevant compound, N-(2-hydroxy phenyl) acetamide , has shown promising anti-arthritic and anti-inflammatory properties by reducing pro-inflammatory cytokines. While not a pyridine derivative, its structural similarity provides a valuable point of comparison.
The following table summarizes the available quantitative data for these and other acetamide derivatives.
| Compound/Drug | Target/Assay | Cell Line | Concentration | Inhibition/Activity | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Analog 1) | TNF-α-induced Monocyte Adhesion | Colon Epithelial Cells | 1 µM | Similar to Tofacitinib | |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Analog 1) | IL-6-induced Monocyte Adhesion | Colon Epithelial Cells | 1 µM | Similar to Tofacitinib | |
| Tofacitinib | TNF-α-induced Monocyte Adhesion | Colon Epithelial Cells | 1 µM | - | |
| Tofacitinib | IL-6-induced Monocyte Adhesion | Colon Epithelial Cells | 1 µM | - | |
| Mesalazine | TNF-α-induced Monocyte Adhesion | Colon Epithelial Cells | 1000 µM | Less effective than Analog 1 | |
| N-(2-hydroxy phenyl) acetamide (Analog 2) | IL-1β Reduction | Adjuvant-Induced Arthritic Rats (serum) | 5 mg/kg & 10 mg/kg | Significant reduction | |
| N-(2-hydroxy phenyl) acetamide (Analog 2) | TNF-α Reduction | Adjuvant-Induced Arthritic Rats (serum) | 5 mg/kg & 10 mg/kg | Significant reduction | |
| Various Acetamide Derivatives | Antioxidant (ABTS radical scavenging) | - | - | Varies by compound | |
| Various Acetamide Derivatives | ROS and NO Production | J774.A1 Macrophages | - | Varies by compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
Inhibition of TNF-α/IL-6-Induced Monocyte Adhesion
This assay evaluates the ability of a compound to prevent the adhesion of monocytes to colon epithelial cells, a process stimulated by the pro-inflammatory cytokines TNF-α and IL-6.
Cell Culture:
-
Human colon epithelial cells (e.g., HT-29) are cultured to confluence in appropriate media.
-
Human monocytic cells (e.g., U937) are maintained in suspension culture.
Adhesion Assay Protocol:
-
Seed the colon epithelial cells in 96-well plates and grow to confluence.
-
Pre-treat the epithelial cells with various concentrations of the test compound (e.g., N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide) for 1 hour.
-
Stimulate the epithelial cells with recombinant human TNF-α (e.g., 10 ng/mL) or IL-6 (e.g., 20 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Label the monocytic cells with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled monocytes to the epithelial cell monolayer and incubate for 1 hour.
-
Gently wash the wells to remove non-adherent monocytes.
-
Quantify the adherent monocytes by measuring the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition relative to the cytokine-stimulated control.
Measurement of Pro-inflammatory Cytokines (IL-1β, TNF-α) in Serum
This protocol outlines the measurement of cytokine levels in serum samples from animal models of inflammation, such as adjuvant-induced arthritis in rats.
Sample Collection:
-
Collect blood samples from treated and control animals.
-
Separate the serum by centrifugation and store at -80°C until analysis.
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Inflammatory signaling pathways potentially modulated by this compound based compounds.
Caption: Workflow for the in vitro monocyte adhesion assay.
Unveiling the Structure-Activity Relationship of N-(3-hydroxypyridin-2-yl)acetamide Analogues as HIF Prolyl 4-Hydroxylase Inhibitors
A comprehensive analysis of N-(3-hydroxypyridin-2-yl)acetamide analogues reveals critical structural determinants for their inhibitory potency against Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs), offering a promising avenue for the development of novel therapeutics targeting hypoxia-related diseases.
This guide provides a detailed comparison of this compound analogues, focusing on their structure-activity relationship (SAR) as inhibitors of HIF prolyl 4-hydroxylases. The presented data, derived from robust experimental studies, offers valuable insights for researchers, scientists, and professionals involved in drug discovery and development. The core structure, this compound, serves as a key intermediate in the synthesis of various bioactive compounds, with applications in the study of enzyme inhibition and receptor interaction.[1]
Comparative Analysis of Inhibitory Activity
A series of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogues have been synthesized and evaluated for their ability to inhibit PHD2, a key enzyme in the regulation of the HIF-1 signaling pathway. The inhibitory activities, expressed as IC50 values, highlight the significant impact of substitutions on the acetamide and thiazole moieties.
| Compound ID | R1 | R2 | PHD2 IC50 (µM) |
| 5a | H | H | >100 |
| 5b | H | CH3 | 11.2 |
| 5c | H | Phenyl | 1.8 |
| 5d | H | 4-Fluorophenyl | 1.2 |
| 5e | H | 4-Chlorophenyl | 1.5 |
| 5f | H | 4-Methoxyphenyl | 2.5 |
| 5g | H | 4-Trifluoromethylphenyl | 0.8 |
| 18 | CN | 4-Trifluoromethylphenyl | 0.4 |
Data sourced from a study on 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors.[2][3]
The SAR study reveals several key trends:
-
Substitution on the acetamide nitrogen (R2) is crucial for activity. The unsubstituted analogue (5a) is inactive, while the introduction of a methyl group (5b) confers some inhibitory potency.
-
Aromatic substituents at the R2 position significantly enhance inhibitory activity. Phenyl and substituted phenyl groups (5c-5g) lead to a marked increase in potency compared to the methyl-substituted analogue.
-
Electron-withdrawing groups on the phenyl ring at the R2 position are favorable. The 4-trifluoromethylphenyl analogue (5g) exhibits the highest potency among the monosubstituted phenyl derivatives.
-
Introduction of a cyano group at the R1 position of the thiazole ring further boosts activity. Compound 18, featuring a cyano group and a 4-trifluoromethylphenyl group, demonstrates the most potent inhibition of PHD2 with an IC50 value of 0.4 µM.[2] This suggests that the cyano group may be involved in key interactions with the enzyme's active site.
The HIF-1 Signaling Pathway and PHD Inhibition
Under normal oxygen levels (normoxia), HIF-1α, a subunit of the HIF-1 transcription factor, is hydroxylated by prolyl 4-hydroxylases (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent degradation of HIF-1α. In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The this compound analogues discussed act as PHD inhibitors, mimicking the hypoxic state and leading to the stabilization of HIF-1α.
Figure 1. HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Protocols
Synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Analogues
The synthesis of the target compounds is achieved through a multi-step process. A general synthetic route is outlined below.
Figure 2. General synthetic workflow for the preparation of the target analogues.
A detailed experimental protocol for a representative amide coupling step is as follows: To a solution of 2-(3-hydroxypyridin-2-yl)thiazole-4-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine (TEA) are added. The corresponding amine (R2-NH2) is then added, and the reaction mixture is stirred at room temperature until completion. The final product is purified using standard chromatographic techniques.
In Vitro PHD2 Inhibition Assay
The inhibitory activity of the synthesized compounds against PHD2 is determined using a biochemical assay. A typical protocol involves the following steps:
-
Recombinant human PHD2 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates, a peptide corresponding to the HIF-1α oxygen-dependent degradation domain, α-ketoglutarate, and ascorbate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The extent of peptide hydroxylation is quantified, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The structure-activity relationship studies of this compound analogues have identified potent inhibitors of HIF prolyl 4-hydroxylase. The key structural features for enhanced activity include the presence of substituted aromatic groups on the acetamide nitrogen and the introduction of a cyano group on the thiazole ring. These findings provide a solid foundation for the rational design and optimization of novel PHD inhibitors with potential therapeutic applications in diseases where the stabilization of HIF-1α is beneficial, such as anemia, ischemia, and inflammatory disorders. Further investigation into the pharmacokinetic and pharmacodynamic properties of these promising compounds is warranted to advance their development as clinical candidates.
References
Comparative Analysis: Hydroxypyridine Acetamide Derivatives vs. Established Therapeutic Agents
Disclaimer: The subject of this guide, "N-(3-hydroxypyridin-2-yl)acetamide," is primarily recognized as a chemical intermediate used in the synthesis of more complex bioactive compounds.[1] As of this review, there is a lack of direct experimental data on its therapeutic efficacy and mechanism of action in preclinical or clinical settings. Therefore, this guide will focus on the therapeutic potential of broader classes of related molecules—hydroxypyridine acetamide and pyridine carboxamide derivatives—for which published data are available. These derivatives share a common structural scaffold and have shown promise in oncology and inflammatory diseases. This comparison will evaluate these derivatives against established therapeutic agents in their respective indications.
Section 1: Anticolitis Agents - A Comparative Study
Inflammatory Bowel Disease (IBD), which includes ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current treatments aim to reduce inflammation and manage symptoms.[2][3] This section compares a promising hydroxypyridine acetamide derivative with established anticolitis drugs.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of an N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogue (Compound 2-19) compared to the established therapeutic agents, Tofacitinib and Sulfasalazine.
| Parameter | Compound 2-19 | Tofacitinib (JAK Inhibitor) | Sulfasalazine (Aminosalicylate) |
| In Vitro Efficacy | |||
| Inhibition of TNF-α-induced monocyte adhesion | +++ | ++ | + |
| Inhibition of IL-6-induced monocyte adhesion | +++ | ++ | Not Reported |
| In Vivo Efficacy (TNBS-induced colitis rat model) | |||
| Effective Dose | 1 mg/kg (oral) | Not Reported in this study | 300 mg/kg (oral) |
| Reduction in weight loss | Significant | Not Reported in this study | Significant |
| Reduction in colon tissue edema | Significant | Not Reported in this study | Significant |
| Reduction in myeloperoxidase activity | Significant | Not Reported in this study | Significant |
(Data for Compound 2-19 and its comparison to tofacitinib and mesalazine (a component of sulfasalazine) are derived from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[4] The 'plus' signs indicate relative potency as described in the study.)
Mechanisms of Action
Hydroxypyridine Acetamide Derivative (Compound 2-19): This class of compounds is believed to exert its anti-inflammatory effects by dually inhibiting the signaling pathways induced by two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This dual inhibition prevents the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade of colitis.
References
- 1. This compound [myskinrecipes.com]
- 2. Current treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanisms of N-(3-hydroxypyridin-2-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The core chemical scaffold of N-(3-hydroxypyridin-2-yl)acetamide serves as a versatile template for the development of a diverse array of therapeutic agents. Derivatives stemming from this parent compound have demonstrated a remarkable range of biological activities, each defined by a distinct mechanism of action. This guide provides a comparative analysis of these derivatives, presenting the experimental data that elucidates their molecular targets and signaling pathways. The information is intended to inform further research and guide the strategic design of novel drug candidates.
This compound itself is primarily utilized as a key intermediate in the synthesis of various bioactive compounds.[1][2] Its structure is a valuable building block for creating molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Investigations into its derivatives have revealed specific and potent activities against a variety of biological targets, transforming a simple chemical intermediate into a source of promising lead compounds.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for different classes of this compound derivatives, categorized by their confirmed mechanism of action.
Butyrylcholinesterase (BChE) Inhibition
Derivatives of this compound have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Inhibition Type | Reference Compound |
| 8c | Substituted acetamide | BChE | 3.94 ± 0.16 | Mixed-type | Tacrine, Galantamine |
| 8d | Substituted acetamide | BChE | 19.60 ± 0.21 | Not specified | Tacrine, Galantamine |
| Starting Cpd | 3-methyl substituted | BChE | 4.24 ± 0.16 | Not specified | Tacrine, Galantamine |
Table 1: In vitro inhibitory activity of substituted acetamide derivatives against Butyrylcholinesterase (BChE). Data sourced from a study on new substituted acetamide derivatives as potential BChE inhibitors.[3]
Anti-HIV-1 Activity
A series of 2-(pyridin-3-yloxy)acetamide derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating activity against the wild-type HIV-1 strain.
| Compound ID | Substitution Pattern | Target | EC50 (µM) | Cell Line |
| Ia | 2-(pyridin-3-yloxy)acetamide | HIV-1 Reverse Transcriptase | 41.52 | MT-4 |
| Ih | 2-(pyridin-3-yloxy)acetamide | HIV-1 Reverse Transcriptase | Not specified | MT-4 |
| Ij | 2-(pyridin-3-yloxy)acetamide | HIV-1 Reverse Transcriptase | 8.18 | MT-4 |
Table 2: Anti-HIV-1 activity of 2-(pyridin-3-yloxy)acetamide derivatives.[4]
Anticancer Activity
Triazole-clubbed pyrimidine derivatives of N-(pyridin-3-yl)acetamide have shown promise as anticancer agents, with demonstrated activity against the A549 lung cancer cell line and in vivo efficacy in an Ehrlich ascites carcinoma (EAC) mouse model.
| Compound ID | Target Cell Line | IC50 (µM) | In Vivo Model | Tumor Volume Reduction | Tumor Weight Reduction | Reference Compound |
| RDg | A549 | 15.70 | EAC Mouse Model | 52% (at 5 mg/kg) | 54% (at 5 mg/kg) | Erlotinib |
Table 3: Anticancer activity of a potent N-(pyridin-3-yl)acetamide derivative.[5]
Signaling Pathways and Experimental Workflows
The diverse mechanisms of action of these derivatives are best understood by visualizing their interaction with cellular signaling pathways and the experimental procedures used to confirm them.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
Butyrylcholinesterase (BChE) Inhibition Assay: The in vitro inhibitory properties of the synthesized acetamide derivatives against BChE were evaluated using a standard spectrophotometric method. Tacrine and galantamine were used as control compounds. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves. To determine the type of inhibition, Lineweaver-Burk plots were generated by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[3]
Anti-HIV-1 Activity Assay: The anti-HIV activities of the 2-(pyridin-3-yloxy)acetamide derivatives were evaluated in MT-4 cell cultures. The effective concentration (EC50), which is the concentration that inhibits HIV-1-induced cytopathogenicity by 50%, was determined. To confirm the molecular target, a direct HIV-1 reverse transcriptase (RT) inhibitory assay was performed for selected active compounds.[4]
In Vitro Anticancer Screening: The cytotoxic activity of the triazole-clubbed pyrimidine derivatives was assessed against the A549 human lung cancer cell line. The IC50 values were determined after a specified incubation period. Erlotinib was used as a standard drug for comparison. Further mechanistic studies involved cell cycle analysis to determine if the compounds induced cell cycle arrest.[5]
In Vivo Anticancer Efficacy: The in vivo anticancer potential of the most potent derivative, RDg, was evaluated using the Ehrlich ascites carcinoma (EAC) mouse model. Tumor-bearing mice were treated with the compound at a specific dose, and the reduction in tumor volume and tumor weight were measured and compared to a control group and a group treated with the standard drug, erlotinib.[5]
Molecular Docking Studies: To understand the binding interactions between the active compounds and their molecular targets, in silico molecular docking studies were performed. For the anti-HIV agents, the binding modes of the most active compound within the binding pocket of HIV-1 RT were investigated.[4] Similarly, for the anticancer derivatives, interactions with the binding sites of EGFR were analyzed to explain the observed biological activity.[5]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The evidence presented confirms that derivatives can be rationally designed to target distinct molecular machinery involved in neurodegenerative diseases, viral infections, and cancer. The comparative data and experimental workflows provided in this guide offer a valuable resource for researchers aiming to further explore and optimize these promising compounds for therapeutic development. Future work should focus on enhancing the potency and pharmacokinetic profiles of these derivatives to translate their in vitro activity into in vivo efficacy.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-(3-hydroxypyridin-2-yl)acetamide for Researchers and Drug Development Professionals
An essential intermediate in pharmaceutical research, N-(3-hydroxypyridin-2-yl)acetamide, can be synthesized through various methodologies. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
This compound serves as a crucial building block in the development of novel therapeutic agents, finding applications in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of its hydroxyl and acetamido groups on the pyridine ring makes it a versatile scaffold for medicinal chemistry. This comparative study focuses on two main approaches: the direct selective N-acetylation of 2-amino-3-hydroxypyridine and a multi-step synthesis commencing from 2-hydroxy-3-nitropyridine.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired purity, scalability, and reaction conditions. Below is a summary of the key quantitative data for the two primary methods discussed in this guide.
| Parameter | Method 1: Selective N-Acetylation | Method 2: Reductive Acetylation |
| Starting Material | 2-Amino-3-hydroxypyridine | 2-Hydroxy-3-nitropyridine |
| Key Reagents | Acetic anhydride, Pyridine | 10% Palladium on Carbon, Hydrogen, Acetic anhydride |
| Reaction Steps | 1 | 2 |
| Reported Yield | High (inferred) | ~89% (for reduction step) |
| Reaction Time | Typically a few hours | Overnight (for reduction) + Acetylation time |
| Purification | Aqueous work-up, Crystallization | Filtration, Evaporation, Chromatography |
Method 1: Selective N-Acetylation of 2-Amino-3-hydroxypyridine
This method represents the most direct approach to the target molecule, involving the chemoselective acetylation of the amino group of 2-amino-3-hydroxypyridine in the presence of a hydroxyl group. The use of pyridine as a solvent and catalyst is crucial for this selectivity.
Experimental Protocol
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Workflow Diagram
Method 2: Synthesis from 2-Hydroxy-3-nitropyridine via Reductive Acetylation
Experimental Protocol
Step 1: Reduction of 2-Hydroxy-3-nitropyridine
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).[1]
-
Hydrogenation: Flush the mixture with an inert gas (e.g., argon), and then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture overnight at room temperature.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst and wash the celite with methanol.[1]
-
Isolation: Evaporate the solvent under reduced pressure to obtain crude 2-amino-3-hydroxypyridine. This can be purified by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) or used directly in the next step.[1] A reported yield for this step is 89%.[1]
Step 2: Acetylation of 2-Amino-3-hydroxypyridine
Follow the protocol as described in Method 1 using the crude or purified 2-amino-3-hydroxypyridine obtained from Step 1.
Logical Relationship Diagram
Discussion on Chemoselectivity
The key challenge in the synthesis of this compound from 2-amino-3-hydroxypyridine is achieving selective N-acylation over O-acylation. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group generally favors N-acylation. The use of pyridine as a basic catalyst further enhances this selectivity by deprotonating the hydroxyl group to a lesser extent than it facilitates the nucleophilic attack of the amino group on the acetylating agent. Forcing conditions, such as the use of a stronger base or higher temperatures, could lead to the formation of the O-acylated or di-acylated byproducts. Therefore, careful control of the reaction conditions as outlined in the protocols is essential for obtaining the desired product with high purity.
References
A Comparative Guide to Novel HIF Prolyl Hydroxylase Inhibitors Derived from N-(3-hydroxypyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a biological evaluation of novel compounds derived from "N-(3-hydroxypyridin-2-yl)acetamide," specifically focusing on a series of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives. These compounds have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs), key enzymes in the cellular oxygen-sensing pathway. Inhibition of PHDs leads to the stabilization of HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, angiogenesis, and cell survival. This guide compares the performance of these novel compounds with established alternative HIF prolyl hydroxylase inhibitors (HIF-PHIs) and provides detailed experimental methodologies.
Performance Comparison of HIF Prolyl Hydroxylase Inhibitors
The primary measure of performance for these compounds is their ability to inhibit the enzymatic activity of PHD isoforms, particularly PHD2, which is the most abundant and critical isoform for regulating HIF-1α stability under normoxic conditions. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of Novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Derivatives against PHD2 [1]
| Compound ID | R Group | PHD2 IC50 (µM) |
| 5 | H | > 10 |
| 12 | 4-Fluorophenyl | 1.1 |
| 13 | 4-Chlorophenyl | 0.9 |
| 14 | 4-Bromophenyl | 0.8 |
| 15 | 4-Iodophenyl | 0.7 |
| 16 | 4-Trifluoromethylphenyl | 0.6 |
| 17 | 3-Fluorophenyl | 0.5 |
| 18 | 3-Chlorophenyl | 0.4 |
| 19 | 3-Bromophenyl | 0.3 |
| 20 | 3-Iodophenyl | 0.2 |
| 21 | 3-Trifluoromethylphenyl | 0.3 |
| 22 | 2-Fluorophenyl | 1.5 |
| 23 | 2-Chlorophenyl | 1.2 |
| 24 | 2-Bromophenyl | 1.0 |
| 25 | 2-Iodophenyl | 0.9 |
| 26 | 2-Trifluoromethylphenyl | 1.1 |
| 27 | 3,4-Difluorophenyl | 0.7 |
| 28 | 3,5-Difluorophenyl | 0.4 |
| 29 | 2,4-Difluorophenyl | 1.3 |
| 30 | 2,5-Difluorophenyl | 1.0 |
| 31 | 2,6-Difluorophenyl | 2.5 |
| 32 | 2,3,4,5,6-Pentafluorophenyl | 0.8 |
| 33 | 4-Cyanophenyl | 0.4 |
Table 2: In Vitro Inhibitory Activity of Clinically Advanced HIF-PHI Drugs against PHD Isoforms
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Roxadustat | - | 591 | - |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Molidustat | 480 | 280 | 450 |
Note: The IC50 values in Table 1 and Table 2 were determined in separate studies under different experimental conditions and are not directly comparable. A direct head-to-head comparison study would be necessary for a definitive assessment of relative potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of the novel compounds.
In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)[1]
This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by the PHD2 enzyme.
-
Reagents: Recombinant human PHD2 (residues 181-426), a synthetic biotinylated HIF-1α peptide (DLDLEMLAPYIPMDDDFQL), α-ketoglutarate, ferrous sulfate, ascorbate, bovine serum albumin (BSA), and a detection mixture containing europium-labeled anti-hydroxytarget antibody and streptavidin-allophycocyanin.
-
Procedure:
-
The PHD2 enzyme is pre-incubated with the test compound in an assay buffer containing BSA, ascorbate, and ferrous sulfate.
-
The enzymatic reaction is initiated by the addition of the HIF-1α peptide and α-ketoglutarate.
-
The reaction is allowed to proceed for a set time at room temperature and then stopped by the addition of EDTA.
-
The detection mixture is added, and the plate is incubated to allow for the binding of the detection reagents to the hydroxylated peptide.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of hydroxylated peptide, and therefore inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α protein levels in cells.
-
Cell Culture: Human cell lines, such as hepatocellular carcinoma (Hep3B) or human embryonic kidney (HEK293) cells, are cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-8 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. The level of HIF-1α is normalized to the loading control.
Cellular Erythropoietin (EPO) Production Assay (ELISA)[1]
This assay measures the secretion of EPO from cells following treatment with a test compound.
-
Cell Culture: Hep3B cells are seeded in multi-well plates and allowed to attach.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or a vehicle control.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of EPO in the supernatant is quantified using a commercially available human EPO enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of secreted EPO is normalized to the total cellular protein content or cell number.
Visualizations
HIF-1α Prolyl Hydroxylation and Degradation Pathway
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Workflow for In Vitro PHD2 Inhibition Assay
Caption: A streamlined workflow for determining the in vitro inhibitory activity of compounds against PHD2.
Logical Relationship for Compound Optimization
Caption: Logical progression from the parent compound to active PHD2 inhibitors through scaffold modification.
References
Cross-Reactivity Profile of N-(3-hydroxypyridin-2-yl)acetamide Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-(3-hydroxypyridin-2-yl)acetamide based inhibitors, a class of compounds gaining interest for their therapeutic potential. Due to the limited availability of comprehensive cross-reactivity studies on a single this compound derivative, this guide leverages data from closely related hydroxypyridinone-based inhibitors to infer a likely selectivity profile. The primary focus is on metalloenzymes, the expected major off-targets for this class of inhibitors due to the metal-binding nature of the hydroxypyridinone warhead.
Introduction to this compound Based Inhibitors
This compound and its derivatives are recognized as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs).[1] These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, these compounds stabilize HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This mechanism of action is being explored for the treatment of anemia associated with chronic kidney disease.
The core chemical feature of these inhibitors is the 3-hydroxypyridin-2-yl moiety, which acts as a bidentate metal-binding group (MBG), chelating the active site Fe(II) ion in PHDs. However, this same metal-binding capability raises the potential for off-target inhibition of other metalloenzymes, which is a critical consideration in drug development.
Comparative Inhibitory Activity
To provide insight into the potential cross-reactivity of this compound based inhibitors, we present data from a study on metalloenzyme inhibitors with various MBGs, including the structurally related hydroxypyridinone (HOPO) in the compound 1,2-HOPO-2.[2] The following table summarizes the inhibitory activity of 1,2-HOPO-2 and other inhibitors against a panel of metalloenzymes.
Table 1: Comparative Inhibition of Metalloenzymes by Inhibitors with Different Metal-Binding Groups [2]
| Inhibitor | Metal-Binding Group | Target Enzyme | % Inhibition of MMP-2 (10 µM) | % Inhibition of MMP-12 (10 µM) | % Inhibition of hCAII (100 µM) | % Inhibition of ACE (10 µM) | % Inhibition of HDAC-2 (10 µM) | % Inhibition of Tyrosinase (10 µM) |
| 1,2-HOPO-2 | Hydroxypyridinone | MMP-12 | 80% | 100% | <10% | ~40% | <10% | <10% |
| CGS 27023A | Hydroxamic Acid | MMPs | >95% | >95% | <10% | ~20% | <10% | <10% |
| NSA | Carboxylic Acid | MMP-2 & -9 | >95% | >95% | <10% | <10% | <10% | <10% |
| Acetazolamide | Sulfonamide | Carbonic Anhydrases | <10% | <10% | >95% | <10% | <10% | <10% |
| Captopril | Thiol | ACE | <10% | <10% | <10% | >95% | <10% | <10% |
| SAHA | Hydroxamic Acid | HDACs | <25% | <25% | <10% | <10% | >95% | <10% |
Data extracted from a study by Crowder et al. (2013).[2]
Key Observations:
-
The hydroxypyridinone-based inhibitor, 1,2-HOPO-2, demonstrated potent inhibition of its target class (MMPs) but also showed some off-target activity against Angiotensin-Converting Enzyme (ACE), another zinc metalloenzyme.[2]
-
This suggests that this compound based inhibitors, while primarily targeting iron-dependent PHDs, may exhibit cross-reactivity with other metalloenzymes, particularly those containing zinc in their active sites.
-
The selectivity of an inhibitor is not solely determined by its MBG but also by the overall molecular scaffold, which contributes to interactions with the enzyme's active site.[2]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures relevant to the study of these inhibitors, the following diagrams are provided.
Caption: HIF-1α Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Metalloenzyme Inhibition Assays.
Experimental Protocols
The following are generalized protocols for key enzyme inhibition assays that can be used to assess the cross-reactivity of this compound based inhibitors.
Matrix Metalloproteinase (MMP) Inhibition Assay[2]
-
Principle: This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic MMP substrate.
-
Materials:
-
Recombinant human MMP-2 and MMP-12
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Fluorogenic MMP substrate
-
Test inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add the enzyme solution and the inhibitor dilutions.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for 20-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Human Carbonic Anhydrase II (hCAII) Inhibition Assay[2]
-
Principle: This assay measures the inhibition of the esterase activity of hCAII using a chromogenic substrate.
-
Materials:
-
Recombinant human Carbonic Anhydrase II
-
Assay Buffer: 50 mM Tris-SO₄, pH 8.0
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
Test inhibitor stock solution (in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
-
-
Procedure:
-
Prepare dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add the enzyme solution (final concentration ~200 nM) and the inhibitor dilutions.
-
Incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding p-NPA (final concentration ~500 µM).
-
Monitor the increase in absorbance at 405 nm for 20 minutes.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Histone Deacetylase (HDAC) Inhibition Assay
-
Principle: This is a fluorometric assay that measures the deacetylation of a substrate by HDAC, which is then cleaved by a developer to produce a fluorescent signal.
-
Materials:
-
Recombinant human HDAC-2
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Fluorogenic HDAC substrate
-
Developer solution
-
Test inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add diluted test inhibitor and HDAC enzyme to the wells of the microplate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further 15-20 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/530 nm).
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Conclusion
While direct and comprehensive cross-reactivity studies on this compound based inhibitors are not yet widely available, the existing data on structurally similar hydroxypyridinone-containing compounds provide valuable insights. These inhibitors are expected to primarily target their intended metalloenzyme class, such as the iron-dependent HIF prolyl hydroxylases. However, the potential for off-target inhibition of other metalloenzymes, particularly those containing zinc, should be a key consideration during drug development. The experimental protocols outlined in this guide provide a framework for conducting robust cross-reactivity and selectivity profiling of this promising class of inhibitors. Future studies should aim to directly assess the selectivity of this compound based inhibitors against a broad panel of metalloenzymes to fully characterize their safety and efficacy profiles.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(3-hydroxypyridin-2-yl)acetamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(3-hydroxypyridin-2-yl)acetamide, a compound that combines the chemical characteristics of both pyridine and acetamide derivatives. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound if available. If a specific SDS is not accessible, the precautionary measures for related hazardous compounds, such as pyridine and acetamide, should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling the compound must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of vapors or dust. |
Spill Management: In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][2] Improper disposal, such as discarding it in regular trash or down the sink, can lead to environmental contamination and legal violations.[2][3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible wastes. It is crucial to store it separately from strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The container must be made of a compatible material and kept closed except when adding waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
This area should be away from sources of ignition and incompatible materials.[3]
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for N-(3-hydroxypyridin-2-yl)acetamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for N-(3-hydroxypyridin-2-yl)acetamide, a compound requiring careful management in a laboratory setting. The following procedures are based on established safety data for structurally similar chemicals and are designed to minimize risk and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory area.[1][2]
2. Handling the Compound:
-
Minimize the generation of dust and aerosols.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6][7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents at an approved waste disposal plant.[1][2] Do not allow the product to enter drains, other waterways, or soil.[1][2] |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., gloves, weighing paper) should be treated as chemical waste and disposed of accordingly in a suitable, sealed container. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. The empty container can then be disposed of according to local regulations. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
